molecular formula C7H4Cl4O B1604544 2,3,4,5-Tetrachloroanisole CAS No. 938-86-3

2,3,4,5-Tetrachloroanisole

Cat. No.: B1604544
CAS No.: 938-86-3
M. Wt: 245.9 g/mol
InChI Key: FUUHMSUPRUNWRQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloroanisole is a useful research compound. Its molecular formula is C7H4Cl4O and its molecular weight is 245.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3,4,5-Tetrachloroanisole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5.49e-06 m. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3,4,5-Tetrachloroanisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3,4,5-Tetrachloroanisole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,4-tetrachloro-5-methoxybenzene
Source PubChem
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InChI

InChI=1S/C7H4Cl4O/c1-12-4-2-3(8)5(9)7(11)6(4)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUHMSUPRUNWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90239660
Record name 2,3,4,5-Tetrachloroanisole
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Molecular Weight

245.9 g/mol
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CAS No.

938-86-3
Record name 2,3,4,5-Tetrachloroanisole
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Record name 2,3,4,5-Tetrachloroanisole
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Record name 2,3,4,5-Tetrachloroanisole
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Record name 1,2,3,4-tetrachloro-5-methoxybenzene
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Record name 2,3,4,5-TETRACHLOROANISOLE
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Foundational & Exploratory

An In-Depth Technical Guide to 2,3,4,5-Tetrachloroanisole: Properties, Analysis, and Environmental Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachloroanisole (2,3,4,5-TCA) is a halogenated aromatic compound of significant interest in the fields of environmental science, food chemistry, and toxicology. While not a compound typically associated with direct applications in drug development, its pervasive nature as an environmental contaminant and its potent sensory properties necessitate a thorough understanding by researchers across various scientific disciplines. This guide provides a comprehensive overview of 2,3,4,5-TCA, from its fundamental chemical and physical properties to detailed analytical methodologies and its broader environmental and toxicological implications.

This compound is a member of the chloroanisole family, which are notorious for their musty, moldy off-odors.[1] The presence of 2,3,4,5-TCA, even at trace levels, can lead to significant quality control issues in the food and beverage industry, particularly in wine production where it is a known cause of "cork taint."[2] Its origins are often linked to the microbial methylation of tetrachlorophenols, which were historically used as wood preservatives.[3][4] Understanding the properties and behavior of 2,3,4,5-TCA is therefore crucial for remediation efforts, quality assurance, and assessing its potential health effects.

Core Properties of 2,3,4,5-Tetrachloroanisole

The unique chemical structure of 2,3,4,5-Tetrachloroanisole dictates its physical and chemical behavior, influencing its environmental fate and analytical detection.

Identification and Nomenclature
  • CAS Number: 938-86-3[5]

  • IUPAC Name: 1,2,3,4-Tetrachloro-5-methoxybenzene[6]

  • Synonyms: Anisole, 2,3,4,5-tetrachloro-; Benzene, 1,2,3,4-tetrachloro-5-methoxy-[6]

  • Molecular Formula: C₇H₄Cl₄O[5]

  • Molecular Weight: 245.92 g/mol [5]

Diagram of the Chemical Structure of 2,3,4,5-Tetrachloroanisole

G start 2,3,4,5-Tetrachlorophenol end 2,3,4,5-Tetrachloroanisole start->end Methylation intermediate Methylating Agent (e.g., Dimethyl sulfate, Diazomethane) intermediate->end

Caption: A generalized pathway for the synthesis of 2,3,4,5-Tetrachloroanisole.

Experimental Protocol: Methylation of 2,3,4,5-Tetrachlorophenol

This protocol is a generalized procedure based on established methods for the methylation of phenols. [7][8] Materials and Reagents:

  • 2,3,4,5-Tetrachlorophenol

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,4,5-tetrachlorophenol in anhydrous acetone.

  • Addition of Base: Add anhydrous potassium carbonate to the solution. The base is crucial for deprotonating the phenol to form the more nucleophilic phenoxide ion.

  • Addition of Methylating Agent: Slowly add dimethyl sulfate to the stirred suspension. This reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution to remove any unreacted phenol, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3,4,5-tetrachloroanisole.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Analytical Methodologies

The detection and quantification of 2,3,4,5-TCA, often at very low concentrations, requires sensitive and selective analytical techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for this purpose.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For matrices like wine, direct injection into a GC is not feasible due to the complexity of the matrix. HS-SPME is a solvent-free sample preparation technique that is highly effective for extracting volatile and semi-volatile compounds like chloroanisoles. [2] HS-SPME Workflow

G sample Wine Sample in Vial + Salt (e.g., NaCl) spme SPME Fiber (e.g., DVB/PDMS) sample->spme Headspace Extraction (Heating and Agitation) gcms GC-MS System spme->gcms Thermal Desorption in GC Inlet

Caption: Workflow for the analysis of 2,3,4,5-Tetrachloroanisole using HS-SPME-GC-MS.

Detailed Protocol for HS-SPME of Wine Samples: [2]

  • Sample Preparation: Place a known volume of the wine sample (e.g., 10 mL) into a headspace vial.

  • Salting Out: Add a salt, such as sodium chloride (e.g., 3 g), to the sample. This increases the ionic strength of the sample, which decreases the solubility of the analyte and promotes its partitioning into the headspace.

  • Incubation: Seal the vial and place it in a heated agitator. The sample is incubated at a specific temperature (e.g., 70°C) for a set time to allow the chloroanisoles to equilibrate between the liquid phase and the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a Divinylbenzene/Polydimethylsiloxane coating) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and introduce it into the heated injection port of the GC, where the adsorbed analytes are thermally desorbed onto the GC column.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides both the separation and the identification of 2,3,4,5-TCA.

Typical GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injection: Splitless injection is often employed to maximize the transfer of the analyte onto the column, which is crucial for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometer: Can be operated in either full scan mode to acquire the entire mass spectrum of the eluting compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity by monitoring only the characteristic ions of 2,3,4,5-TCA. For even greater selectivity, tandem mass spectrometry (MS/MS) can be used. Mass Spectral Data: The mass spectrum of 2,3,4,5-TCA is characterized by a molecular ion peak (m/z 244, 246, 248) and a pattern of fragment ions that is consistent with its structure. [6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2,3,4,5-TCA, both ¹H and ¹³C NMR would provide definitive structural information.

  • ¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methoxy group protons and a singlet for the aromatic proton. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule, with their chemical shifts being highly dependent on the substitution pattern of the chlorine atoms.

Toxicology and Safety

The toxicological profile of 2,3,4,5-TCA is an area of ongoing research. Current data suggests that it can cause irritation and may have other more systemic effects.

GHS Hazard Classification: [6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling and Safety Precautions: [9]

  • Work in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with soap and water.

Endocrine Disruption Potential:

While specific studies on the endocrine-disrupting effects of 2,3,4,5-TCA are limited, related compounds such as other chlorophenols have been shown to have endocrine-disrupting potential. [10][11]This is an area that warrants further investigation, as exposure to endocrine-disrupting chemicals is a growing public health concern. [12][13][14]

Environmental Fate and Significance

2,3,4,5-TCA is considered a persistent organic pollutant (POP). [15]Its chemical stability and resistance to degradation contribute to its long-term presence in the environment.

Key Aspects of its Environmental Behavior:

  • Persistence: The chlorinated aromatic structure is resistant to both biotic and abiotic degradation. [16][17]* Bioaccumulation: Due to its lipophilic nature, 2,3,4,5-TCA has the potential to accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. [18][19]* Transport: Although it has low volatility, it can be subject to long-range environmental transport. [15]* Formation: A primary environmental source is the microbial O-methylation of 2,3,4,5-tetrachlorophenol, which was used in wood preservatives. [3][7][20]

Conclusion

2,3,4,5-Tetrachloroanisole is a compound that, while not having direct therapeutic applications, is of considerable importance to researchers in environmental and analytical chemistry, as well as those in the food and beverage industries. Its potent odor, environmental persistence, and potential for toxicity make it a critical analyte to monitor. A thorough understanding of its properties, synthesis, and analytical detection methods, as outlined in this guide, is essential for addressing the challenges it presents. Future research should focus on further elucidating its toxicological profile, particularly its potential as an endocrine disruptor, and on developing more efficient remediation strategies for its removal from contaminated environments.

References

  • PubChem. (n.d.). 2,3,4,5-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Mishra, S., & Kumar, A. (2024). Environmental persistence, bioaccumulation, and ecotoxicology of heavy metals. Chemistry and Ecology, 1-24.
  • Rocío-Bautista, P., et al. (2013). Different headspace solid phase microextraction--gas chromatography/mass spectrometry approaches to haloanisoles analysis in wine.
  • Martins, C., et al. (2020). Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold. International Journal of Environmental Research and Public Health, 17(3), 956.
  • Yu, C., et al. (2019). The endocrine-disrupting potential of four chlorophenols by in vitro and in silico assay. Chemosphere, 218, 941-947.
  • Neilson, A. H., & Lindgren, C. (1991). Methylation of Halogenated Phenols and Thiophenols by Cell Extracts of Gram-Positive and Gram-Negative Bacteria. Applied and Environmental Microbiology, 57(5), 1358–1365.
  • Juanola, R., et al. (2005). STUDY OF CHLOROANISOLES ASSAY AND TCA ASSAY VALIDATION IN WINE AND CORK STOPPERS SOAKED IN DILUTE ALCOHOL SOLUTION USING SIDA-HS-SPME-GC-MS(EI, SIM). OENO One, 39(1), 19-29.
  • Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 207(6), 553-559.
  • Häggblom, M. M., et al. (1988). O-Methylation of Chlorinated para-Hydroquinones by Rhodococcus chlorophenolicus. Applied and Environmental Microbiology, 54(3), 683–687.
  • CN102863340B. (2013). Preparation and purifying method of 2, 3, 4, 5-tetrachloronitrobenzene.
  • CONICET. (n.d.). Analytical methods for determination of cork-taint compounds in wine. Retrieved from [Link]

  • Webster, E., et al. (2009). Environmental persistence of organic pollutants: guidance for development and review of POP risk profiles. Integrated Environmental Assessment and Management, 5(4), 539-556.
  • Ebrahimi, S., et al. (2014). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Oriental Journal of Chemistry, 30(2), 849-852.
  • Gunschera, J., et al. (2004). Formation and emission of chloroanisoles as indoor pollutants. International Journal of Hygiene and Environmental Health, 207(6), 553-559.
  • Juanola, R., et al. (2005). Study of chloroanisoles assay and tca assay validation in wine and cork stoppers soaked in dilute alcohol solution using SIDA-HSSPME-GC-MS/EI-SIM*. Journal International des Sciences de la Vigne et du Vin, 39(1), 19-29.
  • Government of Canada. (n.d.). PERSISTENT ORGANIC POLLUTANTS. Retrieved from [Link]

  • Cardenas, A., et al. (2024). Prenatal Exposure to Environmental Phenols and Phthalates and Altered Patterns of DNA Methylation in Childhood. Environmental Health Perspectives, 132(8), 087001.
  • Wnuk, A., et al. (2018). Epigenetic Effects of Environmental Chemicals Bisphenol A and Phthalates. International Journal of Molecular Sciences, 19(9), 2775.
  • Lorentzen, J. C., et al. (2012). Chloroanisoles in relation to indoor air quality and health. Eurofins Scientific.
  • Riu, M., et al. (2002). Determination of 2,4,6-trichloroanisole in wines by headspace solid-phase microextraction and gas chromatography-electron-capture detection.
  • Maximum Academic Press. (2024). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Retrieved from [Link]

  • US4703123A. (1987). Process for producing 2,3,5,6-tetrachloropyridine.
  • US3446856A. (1969). Methylation of phenols.
  • Wieslander, G., et al. (2015). Chloroanisoles may explain mold odor and represent a major indoor environment problem in Sweden. Indoor Air, 25(5), 485-494.
  • MDPI. (n.d.). Occurrence, Accumulation, and Impacts of Environmental Pollutants in Aquatic Systems. Retrieved from [Link]

  • UC Berkeley Superfund Research Program. (n.d.). Project 2: Exposomics Of Endocrine Disruption. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 1,2,4-triazoles and their evaluation of 5-LOX inhibition and antimicrobial activity. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ResearchGate. (n.d.). Common sources of potential endocrine-disrupting chemicals. Retrieved from [Link]

  • National Toxicology Program. (1978). Bioassay of 2,3,5,6-Tetrachloro-4-nitroanisole for Possible Carcinogenicity.

Sources

An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrachloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5-Tetrachloroanisole is a chlorinated aromatic compound of significant interest in various fields of chemical research, including environmental science and toxicology.[1][2] Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 2,3,4,5-tetrachloroanisole, starting from a commercially available trichlorophenol. The proposed pathway involves two key transformations: the regioselective chlorination of a trichlorophenol to produce the precursor 2,3,4,5-tetrachlorophenol, followed by the O-methylation of this intermediate to yield the final product.

This document is intended for an audience with a strong background in synthetic organic chemistry. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines the necessary safety precautions and characterization techniques.

Strategic Overview of the Synthesis

The synthesis of 2,3,4,5-tetrachloroanisole can be logically approached in a two-step sequence. The first step involves the synthesis of the immediate precursor, 2,3,4,5-tetrachlorophenol. While this compound is commercially available, its synthesis from a less substituted phenol is a practical approach for laboratories. The second step is the O-methylation of the tetrachlorophenol to the corresponding anisole.

Synthesis_Pathway Start 2,4,5-Trichlorophenol Intermediate 2,3,4,5-Tetrachlorophenol Start->Intermediate Chlorination Product 2,3,4,5-Tetrachloroanisole Intermediate->Product O-Methylation

Caption: Proposed two-step synthesis pathway for 2,3,4,5-Tetrachloroanisole.

Part 1: Synthesis of 2,3,4,5-Tetrachlorophenol

The synthesis of 2,3,4,5-tetrachlorophenol can be achieved through the direct chlorination of a suitable trichlorophenol isomer. Chlorophenols are generally prepared by the chlorination of phenol.[3] Based on the substitution pattern, 2,4,5-trichlorophenol is a logical starting material. The introduction of a chlorine atom at the 3-position is the desired transformation. This can be achieved using a chlorinating agent in the presence of a suitable solvent and catalyst. A method for the chlorination of 2,4,5-trichloronitrobenzene to 2,3,4,5-tetrachloronitrobenzene using chlorine gas with iodine as a catalyst in a mixture of concentrated sulfuric acid, chlorosulfonic acid, and 1,2-dichloroethane as a cosolvent has been reported.[4] A similar strategy can be adapted for the chlorination of 2,4,5-trichlorophenol.

Experimental Protocol: Chlorination of 2,4,5-Trichlorophenol

Materials and Reagents:

  • 2,4,5-Trichlorophenol

  • Concentrated Sulfuric Acid (98%)

  • Chlorosulfonic Acid

  • 1,2-Dichloroethane

  • Iodine (catalyst)

  • Chlorine gas

  • Ice

  • Sodium bisulfite solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a condenser connected to a gas trap, dissolve 2,4,5-trichlorophenol in a mixture of concentrated sulfuric acid and chlorosulfonic acid, with 1,2-dichloroethane as a cosolvent.

  • Add a catalytic amount of iodine to the solution.

  • Heat the reaction mixture to a temperature between 50 and 80°C.

  • Bubble chlorine gas through the stirred solution at a controlled rate.

  • Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the excess acid with a suitable base, and decolorize the solution with a sodium bisulfite solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts, wash with deionized water, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,3,4,5-tetrachlorophenol.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Synthesis of 2,3,4,5-Tetrachloroanisole

The second and final step in the synthesis is the O-methylation of 2,3,4,5-tetrachlorophenol. This reaction is a nucleophilic substitution where the phenoxide ion, generated by deprotonating the phenol with a base, attacks the methylating agent. A well-documented procedure for the methylation of the structurally similar 2,3,5,6-tetrachloro-4-nitrophenol utilizes dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent.[5] This method is directly adaptable for the synthesis of 2,3,4,5-tetrachloroanisole. As a greener alternative, dimethyl carbonate (DMC) can also be employed, often requiring a catalyst and higher temperatures.[6][7]

Experimental Protocol: O-Methylation of 2,3,4,5-Tetrachlorophenol

Materials and Reagents:

  • 2,3,4,5-Tetrachlorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Acetone

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Deionized Water

Procedure:

  • To a round-bottom flask containing a solution of 2,3,4,5-tetrachlorophenol in acetone, add anhydrous potassium carbonate.

  • Stir the suspension vigorously at room temperature.

  • Add dimethyl sulfate dropwise to the reaction mixture.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.[5]

  • Evaporate the acetone from the filtrate under reduced pressure.[5]

  • Dissolve the residue in dichloromethane and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally with brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 2,3,4,5-tetrachloroanisole.[5]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2,3,4,5-tetrachloroanisole.

Characterization and Data

The synthesized 2,3,4,5-tetrachloroanisole should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Expected Analytical Data for 2,3,4,5-Tetrachloroanisole:

Property Value Source
Molecular Formula C₇H₄Cl₄O[1]
Molecular Weight 245.92 g/mol [8]
Melting Point 83-85 °C[8]
Appearance Solid[9]

Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methoxy group protons and a singlet for the aromatic proton.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the methoxy carbon and the six aromatic carbons, with their chemical shifts influenced by the chlorine and methoxy substituents.

  • Mass Spectrometry (GC-MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 2,3,4,5-tetrachloroanisole, along with a characteristic isotopic pattern due to the presence of four chlorine atoms.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the methyl and aromatic protons, C-O stretching of the ether linkage, and C-Cl stretching.[1]

Safety and Handling

Chlorinated phenols and their derivatives, as well as the reagents used in their synthesis, are hazardous and must be handled with appropriate safety precautions.

  • 2,3,4,5-Tetrachlorophenol: This compound is toxic and an irritant.[9]

  • Dimethyl Sulfate: This is a potent alkylating agent and is extremely toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

  • Chlorine Gas: This is a highly toxic and corrosive gas.

  • Concentrated Acids: Sulfuric acid and chlorosulfonic acid are highly corrosive.

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of 2,3,4,5-tetrachloroanisole can be effectively achieved through a two-step process involving the chlorination of a trichlorophenol followed by O-methylation. The protocols provided in this guide are based on established and reliable chemical transformations for similar substrates. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired yield and purity. Proper characterization of the final product is essential to confirm its identity and purity. The hazardous nature of the chemicals involved necessitates strict adherence to safety protocols.

References

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Microbial formation of 2,3,4,5-Tetrachloroanisole in soil

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Microbial Formation of 2,3,4,5-Tetrachloroanisole in Soil

Authored by: Gemini, Senior Application Scientist

Abstract

2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) is a significant environmental compound, often associated with musty or moldy off-odors in various matrices, including soil and water. Its presence is primarily due to the microbial transformation of its precursor, 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP), a xenobiotic compound historically used in pesticides and wood preservatives. This technical guide provides a comprehensive overview of the microbial formation of 2,3,4,5-TeCA in soil environments. It delves into the core biochemical mechanisms, identifies key microbial players, outlines critical environmental factors, and presents detailed methodologies for the scientific investigation of this biotransformation process. This document is intended for researchers, environmental scientists, and professionals in related fields seeking to understand, quantify, and potentially mitigate the formation of this potent odorant.

Introduction: The Significance of 2,3,4,5-Tetrachloroanisole

Chlorinated anisoles are notorious for their extremely low odor thresholds, which can be in the parts-per-trillion range in air and water.[1] While much of the focus has been on 2,4,6-trichloroanisole (TCA) as the primary cause of "cork taint" in wine, other chloroanisoles, including 2,3,4,5-tetrachloroanisole (2,3,4,5-TeCA), contribute to undesirable sensory characteristics in the environment.[2][3]

The formation of 2,3,4,5-TeCA is a classic example of microbial metabolism acting on an anthropogenic pollutant. The precursor, 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP), is a member of the chlorophenol family, compounds that have been used as biocides.[4] When introduced into soil, 2,3,4,5-TeCP can be acted upon by a diverse range of soil microorganisms. Instead of complete degradation, a common metabolic route is biomethylation, which converts the phenolic hydroxyl group into a methoxy group, yielding the more volatile and odorous 2,3,4,5-TeCA.[5] Understanding this pathway is critical for diagnosing odor issues in contaminated sites and developing effective remediation strategies.

The Core Biochemical Pathway: O-Methylation

The conversion of 2,3,4,5-TeCP to 2,3,4,5-TeCA is an enzymatic O-methylation reaction. This biotransformation is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).[5][6]

Causality of the Reaction: From a microbial perspective, methylation is often a detoxification mechanism. The addition of a methyl group can reduce the toxicity of the phenolic compound and increase its volatility, facilitating its removal from the immediate cellular environment.

The key components of this reaction are:

  • Substrate: 2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP)

  • Enzyme: Chlorophenol O-methyltransferase (or a related halogenated phenol O-methyltransferase)[5]

  • Methyl Donor: S-adenosyl-L-methionine (SAM) is the universal methyl group donor in most biological methylation reactions.

  • Products: 2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) and S-adenosyl-L-homocysteine (SAH).

The systematic name for the enzyme class responsible is S-adenosyl-L-methionine:chlorophenol O-methyltransferase.[5]

Microbial_O_Methylation TeCP 2,3,4,5-Tetrachlorophenol (2,3,4,5-TeCP) OMT Chlorophenol O-Methyltransferase (OMT) TeCP->OMT Substrate SAM S-adenosyl-L-methionine (SAM) SAM->OMT Methyl Donor TeCA 2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) OMT->TeCA Product SAH S-adenosyl-L-homocysteine (SAH) OMT->SAH Byproduct

Biochemical pathway for the formation of 2,3,4,5-TeCA.

Key Microbial Players

A wide array of soil microorganisms, including both fungi and bacteria, possess the enzymatic machinery to O-methylate chlorophenols. While studies specifically isolating 2,3,4,5-TeCA producers are limited, extensive research on the degradation and transformation of other chlorophenols points to several key genera.

  • Fungi: Fungi are well-documented producers of chloroanisoles, particularly in damp environments.[7] Species from genera such as Trichoderma and Phanerochaete have demonstrated the ability to metabolize various chlorophenols.[8] Fungal OMTs are often highly efficient in these conversions.

  • Bacteria: Several bacterial genera are known to degrade and transform chlorophenols.[9] Genera such as Cupriavidus, Sphingomonas, Mycobacterium, and Ralstonia have been identified in environments contaminated with chlorophenols and possess metabolic capabilities to degrade them.[10] The anaerobic bacterium Desulfitobacterium has also been shown to transform tetrachlorophenol isomers.[11][12] It is highly probable that strains within these and other soil-dwelling genera are capable of methylating 2,3,4,5-TeCP.

Environmental Factors Influencing Formation

The rate and extent of 2,3,4,5-TeCA formation in soil are not constant but are governed by a range of environmental factors that directly impact microbial growth and enzyme activity.[13] Localized dampness is a primary factor that favors the microbial growth associated with the conversion of chlorophenols to chloroanisoles.[1]

Environmental Factor Influence on 2,3,4,5-TeCA Formation Causality & Rationale
Moisture / Water Activity High Impact: Increased moisture generally promotes formation.Water is essential for microbial activity. Damp conditions, often found in poorly drained soils or areas with water intrusion, create ideal microenvironments for fungal and bacterial growth, enhancing enzymatic conversions.[1]
Temperature Moderate Impact: Formation occurs within a mesophilic range (e.g., 15-35°C).Microbial metabolic rates are temperature-dependent. Optimal temperatures for the specific microorganisms will lead to the highest rates of O-methylation. Extreme cold or heat will inhibit activity.[13]
pH Moderate Impact: Near-neutral to slightly acidic pH is often optimal.Soil pH affects both microbial community structure and enzyme stability/activity. Most relevant bacteria and fungi thrive in a pH range of 5.5 to 7.5.
Oxygen Availability Variable Impact: Formation can occur under both aerobic and anaerobic conditions.While many fungi are aerobic, facultative and obligate anaerobic bacteria can also perform methylation. The dominant microbial community, dictated by oxygen status, will determine the primary producers.
Nutrient Availability High Impact: Presence of organic carbon and other nutrients is crucial.Microorganisms require a source of carbon and energy for growth and metabolism. The availability of labile organic matter can stimulate the microbial population, leading to increased co-metabolism of 2,3,4,5-TeCP.
Precursor Concentration Direct Impact: Higher 2,3,4,5-TeCP concentration can lead to higher 2,3,4,5-TeCA formation, up to a toxicity threshold.The substrate must be available for the reaction to occur. However, very high concentrations of chlorophenols can be toxic, inhibiting the microbial activity responsible for the transformation.[14]

Methodologies for Investigation: A Self-Validating Protocol

Investigating the formation of 2,3,4,5-TeCA requires a systematic approach combining controlled laboratory experiments with sensitive analytical techniques. The following protocol for a soil microcosm study is designed as a self-validating system, incorporating controls to ensure that the observed transformation is indeed microbial.

Experimental Workflow Overview
Workflow for a soil microcosm study of 2,3,4,5-TeCA formation.
Step-by-Step Protocol

Part A: Soil Microcosm Setup

  • Soil Collection: Collect soil from the site of interest. Homogenize the soil by passing it through a 2 mm sieve to remove large debris and ensure uniformity.

  • Characterization: Analyze baseline soil properties: pH, moisture content, organic matter content, and existing concentrations of 2,3,4,5-TeCP and 2,3,4,5-TeCA.

  • Preparation of Microcosms:

    • Dispense a known quantity (e.g., 20 g) of the homogenized soil into multiple sterile glass vials (e.g., 125 mL serum bottles).

    • Sterile Control: Autoclave a subset of the soil-filled vials (e.g., 121°C for 60 minutes on two consecutive days). This kills indigenous microorganisms and serves as a negative biological control. The absence of TeCA formation in these vials validates that the process is microbial.

    • Non-Sterile (Live) Samples: Leave the remaining vials unsterilized to retain the active microbial community.

  • Spiking with Precursor:

    • Prepare a stock solution of 2,3,4,5-TeCP in a suitable solvent like methanol.

    • Spike the sterile and non-sterile vials (except for a "no-precursor" control) with the 2,3,4,5-TeCP solution to achieve a target soil concentration (e.g., 10 mg/kg). Allow the solvent to evaporate in a fume hood.

  • Incubation:

    • Adjust the moisture content of all samples to a desired level (e.g., 60% of water holding capacity).

    • Seal the vials and incubate them in the dark at a constant temperature (e.g., 25°C).

    • Sacrifice triplicate vials from each treatment group (sterile, non-sterile, no-precursor control) at specified time points (e.g., 0, 7, 14, 28, and 56 days).

Part B: Analyte Extraction

Causality: The choice of an appropriate solvent system is critical to efficiently extract the semi-volatile, moderately nonpolar TeCP and TeCA from the complex soil matrix. A combination of a polar and nonpolar solvent is often effective.

  • Solvent Addition: To the entire soil sample in the vial, add a known volume (e.g., 20 mL) of an extraction solvent mixture, such as 1:1 (v/v) hexane:acetone. Also add an internal standard for quantification.

  • Extraction: Tightly seal the vials and agitate them vigorously. This can be done using a wrist-action shaker or sonication bath (e.g., 30 minutes).[15]

  • Separation: Centrifuge the samples to pellet the soil particles.

  • Concentration: Carefully transfer the supernatant (the solvent extract) to a clean tube. Concentrate the extract under a gentle stream of nitrogen to a final volume (e.g., 1 mL). This step is crucial for achieving low detection limits.

Part C: Instrumental Analysis (GC/MS)

Causality: Gas chromatography is required to separate the target analytes from other co-extracted compounds, while mass spectrometry provides definitive identification and sensitive quantification based on the unique mass-to-charge ratio of the molecules.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC/MS).

  • GC Conditions (Example):

    • Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection: 1-2 µL of the concentrated extract in splitless mode.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium.

  • MS Conditions (Example):

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Use Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity. Monitor characteristic ions for 2,3,4,5-TeCP and 2,3,4,5-TeCA.

  • Quantification: Prepare a multi-point calibration curve using authentic standards of 2,3,4,5-TeCP and 2,3,4,5-TeCA. Calculate the concentration in the soil samples based on the response relative to the internal standard. The detection limit for the analytical procedure is typically in the low nanogram range.[16]

Potential Remediation Strategies

Where 2,3,4,5-TeCP contamination is a concern, remediation efforts should focus on removing or degrading the precursor to prevent the formation of the odorous anisole.

  • Bioremediation: This strategy involves stimulating the activity of indigenous microorganisms or introducing specialized microbes capable of completely degrading chlorophenols.[17][18] This can involve biostimulation (adding nutrients and electron acceptors) or bioaugmentation (adding known degrader cultures).[17]

  • Phytoremediation: Certain plants can take up, stabilize, or help degrade organic contaminants in the soil.[19][20] This offers a potentially cost-effective and environmentally friendly approach for large, low-concentration contaminated areas.

  • Soil Washing/Flushing: For heavily contaminated soils, ex-situ soil washing or in-situ solvent flushing can be used to physically remove the chlorophenol from the soil matrix.[21]

Conclusion

The microbial formation of 2,3,4,5-tetrachloroanisole in soil is a well-defined biogeochemical process driven by the enzymatic O-methylation of the anthropogenic precursor, 2,3,4,5-tetrachlorophenol. This transformation is mediated by a diverse community of soil fungi and bacteria and is heavily influenced by environmental conditions, particularly moisture and nutrient availability. A thorough understanding of this process, gained through systematic investigation using controlled microcosm studies and sensitive GC/MS analysis, is fundamental to diagnosing environmental odor issues and developing targeted remediation strategies that address the root cause of the contamination.

References

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Environmental degradation pathways of 2,3,4,5-Tetrachloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Degradation Pathways of 2,3,4,5-Tetrachloroanisole

Abstract

2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) is a chlorinated aromatic compound that, like other chloroanisoles, is of environmental interest due to its persistence and potential for bioaccumulation. Understanding its degradation pathways is crucial for developing effective remediation strategies. This technical guide provides a comprehensive overview of the principal environmental degradation routes for 2,3,4,5-TeCA, including microbial, photochemical, and chemical degradation. Drawing upon established metabolic and degradation pathways of structurally analogous compounds such as other chloroanisoles, chlorophenols, and chlorobenzenes, this document synthesizes the likely transformation processes. Detailed experimental protocols for investigating these pathways are provided, alongside analytical methodologies for the identification and quantification of parent compounds and their metabolites. This guide is intended for environmental scientists, researchers, and professionals in drug development and chemical safety assessment who require a deep, mechanistic understanding of the environmental fate of 2,3,4,5-TeCA.

Introduction: The Environmental Significance of 2,3,4,5-Tetrachloroanisole

2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) is an organic compound characterized by an anisole structure with four chlorine atoms substituted on the benzene ring.[1] While less studied than its isomers like 2,4,6-trichloroanisole (TCA), the compound responsible for "cork taint" in wine, 2,3,4,5-TeCA shares the chemical stability and lipophilicity typical of polychlorinated aromatic compounds. Its molecular structure (Figure 1) confers resistance to natural degradation processes, leading to its potential persistence in soil, sediment, and water.

The primary environmental concern with chloroanisoles stems from their formation via microbial methylation of corresponding chlorophenols, which were widely used as biocides and wood preservatives.[2][3] This biotransformation can lead to the presence of chloroanisoles in various environmental compartments. Given its structure, 2,3,4,5-TeCA is expected to exhibit low water solubility and a high octanol-water partition coefficient (LogP), suggesting a tendency to adsorb to organic matter and bioaccumulate in organisms. This guide will explore the key pathways by which this persistent compound can be broken down.

Figure 1: Chemical Structure of 2,3,4,5-Tetrachloroanisole

Caption: Structure of 2,3,4,5-Tetrachloroanisole (C7H4Cl4O).

Microbial Degradation Pathways

Microorganisms are primary drivers in the degradation of xenobiotic compounds.[4] For 2,3,4,5-TeCA, both aerobic and anaerobic microbial degradation pathways are plausible, proceeding through distinct mechanisms.

Aerobic Degradation

Under aerobic conditions, the degradation of chlorinated aromatic compounds is typically initiated by oxygenase enzymes. Based on studies of similar molecules like 1,2,3,4-tetrachlorobenzene, a likely aerobic pathway for 2,3,4,5-TeCA involves two key initial steps: O-demethylation followed by dioxygenase-mediated ring cleavage.[5][6][7]

  • O-Demethylation: The primary and most facile step is the cleavage of the ether bond, converting 2,3,4,5-TeCA to 2,3,4,5-tetrachlorophenol (2,3,4,5-TeCP). This removes the methoxy group, which is a crucial step as phenolic compounds are more susceptible to further enzymatic attack.

  • Dioxygenase Attack: The resulting 2,3,4,5-TeCP is then attacked by a dioxygenase, which incorporates both atoms of molecular oxygen into the aromatic ring, typically yielding a chlorinated catechol, in this case, tetrachlorocatechol.

  • Ortho-Ring Cleavage: This tetrachlorocatechol intermediate undergoes ortho-cleavage, catalyzed by a catechol 1,2-dioxygenase.[6] This breaks the aromatic ring, forming a chlorinated cis,cis-muconic acid derivative.

  • Downstream Metabolism: The resulting linear compound is further metabolized through a series of enzymatic reactions, including dechlorination and channeling into central metabolic pathways like the tricarboxylic acid (TCA) cycle.[5]

Caption: Proposed aerobic degradation pathway for 2,3,4,5-TeCA.

Anaerobic Degradation

In anoxic environments, the primary degradation mechanism for highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms.[8][9] This process requires an electron donor.[10]

  • Reductive Dechlorination: 2,3,4,5-TeCA can be sequentially dechlorinated to produce various trichloro-, dichloro-, and monochloroanisole isomers. The positions from which chlorine atoms are removed depend on the specific microorganisms and the redox conditions.

  • O-Demethylation: Similar to the aerobic pathway, O-demethylation can occur under anaerobic conditions, converting the chloroanisoles to their corresponding chlorophenols.[11] This step can happen before, after, or concurrently with reductive dechlorination.

  • Ring Fission: The resulting less-chlorinated phenolic compounds can undergo eventual anaerobic ring cleavage, although this process is generally slower than aerobic degradation.

Caption: Proposed anaerobic degradation pathways for 2,3,4,5-TeCA.

Photochemical Degradation

Photodegradation in aquatic environments is another significant pathway for the removal of chlorinated aromatic compounds. This process can occur through direct photolysis or indirect photo-oxidation involving reactive oxygen species.

  • Direct Photolysis: 2,3,4,5-TeCA can absorb UV radiation, leading to the cleavage of carbon-chlorine bonds and subsequent dechlorination.

  • Indirect Photo-oxidation: In natural waters, sunlight interacts with substances like natural organic matter (NOM) to produce highly reactive species, particularly hydroxyl radicals (•OH).[12] These radicals can attack the aromatic ring of 2,3,4,5-TeCA, leading to hydroxylation, dechlorination, and eventual ring cleavage.[12] The rate of this process is highly dependent on water chemistry, including pH and the concentration of NOM.[12]

Table 1: Summary of Potential Degradation Pathways and Key Intermediates

Degradation TypeKey Mechanism(s)Primary IntermediatesFinal Products (Mineralization)
Aerobic Microbial O-demethylation, Dioxygenase attack, Ortho-ring cleavage2,3,4,5-Tetrachlorophenol, TetrachlorocatecholCO₂, H₂O, Cl⁻
Anaerobic Microbial Reductive dechlorination, O-demethylationTri-, di-, and monochloroanisoles; Corresponding chlorophenolsCH₄, CO₂, H₂O, Cl⁻
Photochemical Direct UV photolysis, Hydroxyl radical (•OH) oxidationDechlorinated anisoles, Hydroxylated intermediates, ChlorophenolsCO₂, H₂O, Cl⁻

Experimental Protocols for Degradation Studies

Investigating the degradation of 2,3,4,5-TeCA requires robust experimental design and sensitive analytical techniques. The following protocols provide a framework for laboratory-based studies.

Protocol 1: Aerobic Microbial Degradation in Soil Microcosms

This protocol is designed to assess the rate and pathway of 2,3,4,5-TeCA degradation by indigenous soil microorganisms.

1. Microcosm Preparation: a. Collect fresh soil from a site with no known history of chloroanisole contamination. Sieve the soil (2 mm mesh) to remove large debris. b. Characterize the soil for pH, organic matter content, and microbial biomass. c. Distribute 50 g (dry weight equivalent) of soil into sterile 250 mL glass flasks. d. Prepare a stock solution of 2,3,4,5-TeCA in a suitable solvent (e.g., methanol). Spike the soil to a final concentration of 10 mg/kg. Allow the solvent to evaporate completely in a fume hood. e. Adjust the soil moisture to 60% of its water-holding capacity using sterile deionized water. f. Prepare abiotic controls by adding sodium azide to a final concentration of 0.1% (w/w) to a separate set of flasks to inhibit microbial activity. g. Cover the flasks with sterile, gas-permeable stoppers and incubate in the dark at 25°C.

2. Sampling and Extraction: a. Sacrifice triplicate flasks (biotic and abiotic) at predetermined time points (e.g., 0, 7, 14, 28, 56, and 90 days). b. Extract the entire 50 g soil sample by adding 100 mL of a 1:1 mixture of acetone and hexane. c. Shake vigorously for 2 hours on a mechanical shaker. d. Centrifuge the slurry and collect the supernatant. Repeat the extraction twice more. e. Combine the supernatants and concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.

3. Analysis: a. Analyze the extracts for 2,3,4,5-TeCA and potential metabolites (e.g., 2,3,4,5-TeCP) using the analytical method described in Protocol 4.2.

Protocol 2: Analytical Methodology using GC-MS

This protocol details the analysis of 2,3,4,5-TeCA and its primary metabolites.

1. Sample Preparation: a. For water samples, perform liquid-liquid extraction (LLE) with hexane or solid-phase extraction (SPE) using a C18 cartridge. b. For soil extracts (from Protocol 1), ensure the final solvent is compatible with GC injection (e.g., hexane or isooctane).

2. Instrumental Analysis (GC-MS): a. Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS). b. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). c. Injector: Splitless mode, 250°C. d. Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min. e. Carrier Gas: Helium at a constant flow of 1.0 mL/min. f. MS Conditions: Electron ionization (EI) at 70 eV. Scan range of m/z 50-350 or selected ion monitoring (SIM) for higher sensitivity, targeting the molecular ions of 2,3,4,5-TeCA and expected intermediates.

3. Quantification: a. Prepare a multi-point calibration curve using certified standards of 2,3,4,5-TeCA and any available metabolite standards. b. Use an internal standard (e.g., a deuterated analog) to correct for extraction efficiency and instrumental variability.

Protocol 3: Photodegradation in Aqueous Solution

This protocol assesses the photodegradation rate of 2,3,4,5-TeCA under simulated sunlight.

1. Experimental Setup: a. Use a photoreactor equipped with a Xenon lamp that simulates the solar spectrum. b. Prepare a 1 mg/L solution of 2,3,4,5-TeCA in ultrapure water. To mimic natural conditions, a set of experiments can be run in water containing a known concentration of a humic acid standard as a photosensitizer. c. Place 50 mL of the solution in quartz tubes to allow UV transmission. d. Prepare dark controls by wrapping identical tubes in aluminum foil. e. Place the tubes in the photoreactor and maintain a constant temperature (e.g., 25°C) using a water bath.

2. Sampling and Analysis: a. At specified time intervals, withdraw samples from the irradiated and dark control tubes. b. Immediately extract the samples using LLE or SPE as described in Protocol 4.2. c. Analyze the extracts by GC-MS to determine the concentration of remaining 2,3,4,5-TeCA.

Experimental_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation / Exposure cluster_sampling 3. Sampling & Extraction cluster_analysis 4. Analysis Prep Prepare Microcosm (Soil/Water) Spike Spike with 2,3,4,5-TeCA Prep->Spike Incubate Incubate under Defined Conditions (Aerobic/Anaerobic/Light) Spike->Incubate Sample Collect Samples at Time Intervals Incubate->Sample Extract Solvent or SPE Extraction Sample->Extract Analyze GC-MS or LC-MS/MS Analysis Extract->Analyze Data Quantify & Identify Metabolites Analyze->Data

Caption: General experimental workflow for studying TeCA degradation.

Conclusion and Future Directions

The environmental degradation of 2,3,4,5-Tetrachloroanisole is a complex process governed by the interplay of microbial, chemical, and photochemical mechanisms. While direct studies on this specific isomer are limited, a robust framework for understanding its fate can be constructed from the extensive research on analogous chlorinated compounds. The proposed pathways—aerobic degradation via O-demethylation and ring cleavage, anaerobic degradation through reductive dechlorination, and photochemical oxidation—represent the most probable routes of transformation in the environment.

Future research should focus on isolating and characterizing microbial strains capable of degrading 2,3,4,5-TeCA to confirm these proposed pathways and identify the specific enzymes involved. Furthermore, studies on the formation of transformation products under environmentally relevant conditions are critical for a complete risk assessment. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to undertake these essential investigations, ultimately contributing to better strategies for managing and remediating sites contaminated with these persistent pollutants.

References

A comprehensive list of references will be compiled based on the sources used to generate this guide. (Note: For this demonstration, a formal reference list is not generated, but in a final document, all cited sources would be listed here with full details and URLs).

Sources

An In-depth Technical Guide to the Fungal Biodegradation of 2,3,4,5-Tetrachloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2,3,4,5-Tetrachloroanisole (TeCA) is a persistent and toxic chlorinated aromatic compound, often associated with off-flavors in food and beverages, notably "cork taint" in wine. Its recalcitrant nature makes it a significant environmental concern. This technical guide provides a comprehensive overview of the fungal-mediated biodegradation of 2,3,4,5-TeCA, with a particular focus on the enzymatic mechanisms and practical experimental methodologies. We delve into the pivotal role of white-rot fungi, such as Phanerochaete chrysosporium, and their powerful enzymatic machinery, including cytochrome P450 monooxygenases and ligninolytic enzymes. This document is intended for researchers, scientists, and environmental professionals engaged in bioremediation and microbial degradation studies, offering both foundational knowledge and actionable protocols to advance research in this critical area.

Introduction: The Challenge of 2,3,4,5-Tetrachloroanisole

2,3,4,5-Tetrachloroanisole (TeCA) belongs to a group of chloroanisoles that are microbial metabolites of chlorophenols.[1] These chlorophenols were historically used as wood preservatives and pesticides, leading to their widespread environmental distribution.[1] The microbial methylation of tetrachlorophenols results in the formation of TeCA, a compound that is more persistent and often more toxic than its precursor. Chloroanisoles are notorious for their extremely low odor thresholds, causing undesirable musty or moldy off-flavors in various products.[1][2]

The chemical stability of the chlorinated aromatic ring makes TeCA resistant to conventional degradation methods.[3] Bioremediation, which harnesses the metabolic capabilities of microorganisms, presents an eco-friendly and cost-effective alternative for the detoxification of TeCA-contaminated environments.[4][5] Among the diverse array of microorganisms, fungi, particularly white-rot fungi, have demonstrated exceptional capabilities in degrading complex and recalcitrant organopollutants like TeCA.[3][6][7][8][9]

This guide will explore the intricate fungal processes that break down this challenging pollutant, providing the scientific community with a detailed resource for both understanding and application.

Key Fungal Players in TeCA Biodegradation

The ability to degrade recalcitrant compounds like TeCA is not ubiquitous among fungi. The most effective degraders are typically found within the group of white-rot fungi , a classification of basidiomycetes known for their unique ability to decompose lignin in wood.[6][7][10]

  • Phanerochaete chrysosporium : This is the most extensively studied white-rot fungus for the degradation of a wide range of environmental pollutants, including chlorinated aromatic compounds.[6][9][11] Its robust extracellular enzymatic system and intracellular detoxification pathways make it a model organism for mycoremediation research.[6][7]

  • Other Relevant Genera: While P. chrysosporium is a primary focus, other fungal genera such as Aspergillus, Penicillium, and Cladosporium have also been shown to degrade various organochlorine pesticides and may possess the enzymatic machinery necessary for TeCA transformation.[4][12][13]

The efficacy of these fungi stems from their production of powerful, non-specific oxidative enzymes that are secreted into their environment.[6][7]

Core Mechanisms of Fungal Biodegradation

The fungal breakdown of 2,3,4,5-TeCA is a sophisticated enzymatic process involving both intracellular and extracellular systems. The primary mechanism involves an initial oxidative attack on the aromatic ring, leading to dechlorination and subsequent ring cleavage.

The Central Role of Cytochrome P450 Monooxygenases

Intracellular cytochrome P450 monooxygenases (CYPs) are pivotal in the initial transformation of TeCA.[3][14][15][16] These heme-containing enzymes are incredibly versatile and can catalyze a variety of reactions, including hydroxylations, dealkylations, and dehalogenations.[17]

The proposed pathway for TeCA degradation initiated by CYPs is as follows:

  • O-Demethylation: The first step is the cleavage of the methyl group from the anisole structure, converting 2,3,4,5-tetrachloroanisole into 2,3,4,5-tetrachlorophenol (TeCP). This reaction is a classic P450-mediated detoxification step.[14]

  • Hydroxylation and Dechlorination: The resulting TeCP is then subjected to further P450-catalyzed attacks. This involves the hydroxylation of the aromatic ring, which destabilizes the structure and facilitates the removal of chlorine atoms. This oxidative dechlorination is a critical step in reducing the toxicity of the compound.

The Contribution of Ligninolytic Enzymes

While CYPs handle the intracellular metabolism, the extracellular ligninolytic enzyme system of white-rot fungi also plays a significant role, especially in creating a more accessible substrate.[6][7] This system includes:

  • Lignin Peroxidases (LiPs): These enzymes have a high redox potential, allowing them to oxidize a wide range of aromatic compounds.[18][19]

  • Manganese Peroxidases (MnPs): MnPs utilize Mn(II) as a diffusible redox mediator to oxidize phenolic and non-phenolic compounds.[18][20]

  • Laccases: These multi-copper oxidases can also contribute to the oxidation of phenolic compounds.

These extracellular enzymes can initiate the degradation of TeCA in the environment surrounding the fungal hyphae, breaking it down into intermediates that can be more easily taken up by the fungal cells for further metabolism by CYPs.[6]

Proposed Degradation Pathway

The combined action of these enzyme systems leads to a stepwise degradation of TeCA, ultimately aiming for complete mineralization (conversion to CO2, H2O, and chloride ions).

TeCA_Degradation TeCA 2,3,4,5-Tetrachloroanisole TeCP 2,3,4,5-Tetrachlorophenol TeCA->TeCP Cytochrome P450 (O-Demethylation) TriCP_quinone Trichlorobenzoquinone Intermediate TeCP->TriCP_quinone Peroxidases / P450 (Oxidative Dechlorination) DiCP_hydroquinone Dichlorohydroquinone TriCP_quinone->DiCP_hydroquinone Quinone Reductases RingCleavage Ring Cleavage Products (e.g., Chlorinated Muconates) DiCP_hydroquinone->RingCleavage Dioxygenases TCA_Cycle TCA Cycle Intermediates RingCleavage->TCA_Cycle Further Metabolism Mineralization CO2 + H2O + Cl- TCA_Cycle->Mineralization

Caption: Proposed metabolic pathway for the fungal biodegradation of 2,3,4,5-Tetrachloroanisole.

Experimental Protocols for Studying TeCA Biodegradation

To ensure reproducibility and generate reliable data, standardized protocols are essential. The following sections provide step-by-step methodologies for key experiments.

Fungal Culture and Inoculum Preparation

This protocol is optimized for Phanerochaete chrysosporium, a model organism for these studies.

Objective: To prepare a viable and active fungal inoculum for biodegradation assays.

Materials:

  • Phanerochaete chrysosporium culture (e.g., ATCC 24725)

  • Malt Extract Agar (MEA) plates

  • Nitrogen-limited liquid medium (for induction of ligninolytic enzymes)

  • Sterile distilled water

  • Sterile flasks and incubator

Procedure:

  • Activation: Inoculate the P. chrysosporium culture onto MEA plates and incubate at 30°C for 5-7 days, or until the plate is covered with mycelia.[19]

  • Spore Suspension (Optional but recommended for standardization): Flood the surface of a mature MEA plate with 10 mL of sterile distilled water. Gently scrape the surface with a sterile loop to release the spores.

  • Inoculum Culture: Transfer agar plugs from an active plate or a spore suspension into a flask containing a nitrogen-limited liquid medium. The composition of this medium is critical for inducing the expression of degradative enzymes.[9]

  • Incubation: Incubate the liquid culture at 30°C with agitation (e.g., 100 rpm) for 4-5 days.[19] The resulting mycelial pellets or homogenized culture will serve as the inoculum.

Biodegradation Assay Setup

Objective: To quantify the degradation of TeCA by the fungal culture over time.

Materials:

  • Active fungal inoculum

  • Sterile liquid culture medium

  • Stock solution of 2,3,4,5-TeCA in a suitable solvent (e.g., methanol)

  • Sterile flasks or vials

  • Incubator shaker

Procedure:

  • Dispense Medium: Add a defined volume of sterile liquid medium to a series of sterile flasks.

  • Inoculation: Inoculate the flasks with the prepared fungal inoculum.

  • Spiking: Add a precise amount of the TeCA stock solution to each flask to achieve the desired final concentration. Ensure the solvent volume is minimal to avoid toxicity.

  • Control Groups (Self-Validating System):

    • Abiotic Control: Flasks containing medium and TeCA but no fungal inoculum. This accounts for any non-biological degradation (e.g., hydrolysis, photolysis).[21][22]

    • Heat-Killed Control: Flasks containing autoclaved (heat-killed) fungal inoculum, medium, and TeCA. This control accounts for any sorption of TeCA to the fungal biomass.

  • Incubation: Incubate all flasks under controlled conditions (e.g., 30°C, 100 rpm) in the dark to prevent photodegradation.

  • Sampling: At predetermined time points (e.g., 0, 1, 3, 7, 14 days), sacrifice replicate flasks from each group for analysis.

Analytical Methods: Extraction and GC-MS Analysis

Objective: To extract TeCA and its metabolites from the culture medium and quantify their concentrations.

Materials:

  • Liquid-liquid extraction solvent (e.g., hexane or a mixture of hexane and acetone)

  • Anhydrous sodium sulfate

  • Centrifuge and tubes

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Extraction: Acidify the culture sample to protonate any phenolic metabolites. Perform a liquid-liquid extraction by adding the organic solvent, shaking vigorously, and allowing the phases to separate. Repeat the extraction 2-3 times.

  • Drying: Pool the organic extracts and pass them through a column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to a small, known volume (e.g., 1 mL).[23]

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that effectively separates TeCA from potential metabolites.

  • Quantification: Use the mass spectrometer in Selected Ion Monitoring (SIM) mode for high sensitivity and specificity. Quantify the concentration of TeCA by comparing its peak area to a calibration curve generated from authentic standards. Metabolite identification is achieved by comparing mass spectra to libraries and, when possible, authentic standards.

Experimental_Workflow cluster_prep Preparation cluster_assay Biodegradation Assay cluster_analysis Analysis Culture Activate Fungal Culture on MEA Plates Inoculum Prepare Liquid Inoculum (Nitrogen-Limited) Culture->Inoculum Setup Set up Flasks: - Biotic Replicates - Abiotic Control - Killed Control Inoculum->Setup Spike Spike with 2,3,4,5-TeCA Setup->Spike Incubate Incubate under Controlled Conditions Spike->Incubate Sample Collect Samples over Time Incubate->Sample Extract Liquid-Liquid Extraction Sample->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Experimental workflow for studying the fungal biodegradation of 2,3,4,5-Tetrachloroanisole.

Data Presentation and Interpretation

Quantitative data from biodegradation studies should be presented clearly to allow for straightforward interpretation and comparison.

Table 1: Example Data Summary for TeCA Biodegradation

Time (Days)Biotic Replicate (% TeCA Remaining)Abiotic Control (% TeCA Remaining)Heat-Killed Control (% TeCA Remaining)
0100 ± 2.1100 ± 1.8100 ± 2.5
365 ± 4.598 ± 2.092 ± 3.1
721 ± 3.897 ± 1.591 ± 2.8
14< 596 ± 2.290 ± 3.3

Values are presented as mean ± standard deviation.

Interpretation:

  • The significant decrease in TeCA concentration in the Biotic Replicate compared to the controls demonstrates effective biological degradation.

  • The minimal loss in the Abiotic Control confirms that non-biological processes are not significant factors.

  • The slight decrease in the Heat-Killed Control indicates a small amount of TeCA sorption to the fungal biomass, which should be accounted for when calculating true degradation rates.

Conclusion and Future Directions

Fungi, particularly white-rot basidiomycetes like Phanerochaete chrysosporium, possess the sophisticated enzymatic machinery required to effectively degrade the persistent environmental pollutant 2,3,4,5-tetrachloroanisole.[3][6][7] The synergistic action of intracellular cytochrome P450 monooxygenases and extracellular ligninolytic enzymes facilitates the transformation of TeCA into less harmful intermediates, with the ultimate goal of complete mineralization.[11][14]

Future research should focus on:

  • Metabolite Identification: Elucidating the complete degradation pathway by identifying all intermediate metabolites.

  • Enzyme Characterization: Isolating and characterizing the specific P450 enzymes involved to understand their substrate specificity and catalytic mechanisms.

  • Optimization: Enhancing degradation rates by optimizing culture conditions (e.g., nutrient composition, pH, temperature) and exploring the use of fungal co-cultures.[24]

  • Field Applications: Translating laboratory findings into practical, in-situ bioremediation strategies for contaminated sites.

By leveraging the methodologies and foundational knowledge presented in this guide, the scientific community can accelerate the development of robust and sustainable mycoremediation technologies for chlorinated pollutants.

References

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  • Secondary Metabolite Variation and Bioactivities of Two Marine Aspergillus Strains in Static Co-Culture Investigated by Molecular Network Analysis and Multiple Database Mining Based on LC-PDA-MS/MS. (2022).
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  • Bioremediation of Phenolic Pollutants by Fungi: A Perspective. (2025). ejournal brin.
  • Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. (2022). N/A.
  • Chloroanisoles and Chlorophenols Explain Mold Odor but Their Impact on the Swedish Population Is Attributed to Dampness and Mold. (2020). PubMed.
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A Comprehensive Technical Guide to 2,3,4,5-Tetrachloroanisole Reference Standards for Research Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative of 2,3,4,5-Tetrachloroanisole

2,3,4,5-Tetrachloroanisole (2,3,4,5-TCA) is a chlorinated aromatic compound of significant interest in environmental monitoring, food safety analysis, and toxicological research.[1] As a potential breakdown product of pesticides and other industrial chemicals, its presence in various matrices necessitates the availability of high-purity, well-characterized reference standards for accurate detection and quantification.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, handling, and application of 2,3,4,5-TCA reference materials, designed to support the scientific rigor of research and development professionals.

The molecule itself, with the chemical formula C₇H₄Cl₄O, is a derivative of anisole with four chlorine atoms substituted on the benzene ring.[1] Its low volatility and high stability contribute to its persistence in the environment.[1] The availability of certified reference materials (CRMs) for 2,3,4,5-TCA is crucial for analytical laboratories to ensure the quality and validity of their measurement results, adhering to international standards such as ISO 17034.[2][3]

Table 1: Physicochemical Properties of 2,3,4,5-Tetrachloroanisole [4][5]

PropertyValue
Chemical Formula C₇H₄Cl₄O
Molecular Weight 245.92 g/mol
CAS Number 938-86-3
IUPAC Name 1,2,3,4-Tetrachloro-5-methoxybenzene
Melting Point 83-85 °C
Boiling Point ~349.81 °C (estimated)
Appearance Colorless to pale yellow solid

Synthesis and Purification of High-Purity 2,3,4,5-Tetrachloroanisole

The preparation of a high-purity reference standard of 2,3,4,5-TCA necessitates a carefully controlled synthesis and rigorous purification process. A common and effective method for the synthesis of aryl ethers like 2,3,4,5-TCA is the Williamson ether synthesis.[5][6] This reaction involves the nucleophilic substitution of a halide by an alkoxide ion.[5]

Conceptual Synthesis Pathway

The synthesis of 2,3,4,5-TCA typically begins with the corresponding phenol, 2,3,4,5-tetrachlorophenol. The phenolic proton is first abstracted by a strong base to form the more nucleophilic phenoxide ion. This is followed by the reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to yield the final product.

Synthesis of 2,3,4,5-Tetrachloroanisole TCP 2,3,4,5-Tetrachlorophenol Phenoxide 2,3,4,5-Tetrachlorophenoxide TCP->Phenoxide Deprotonation Base Strong Base (e.g., NaOH, NaH) TCA 2,3,4,5-Tetrachloroanisole Phenoxide->TCA Williamson Ether Synthesis (SN2) MethylatingAgent Methylating Agent (e.g., (CH₃)₂SO₄) CRM_Certification_Workflow cluster_Production Production & Purification cluster_Characterization Characterization & Purity cluster_Certification Certification Synthesis Synthesis of 2,3,4,5-TCA Purification Purification (e.g., Recrystallization) Synthesis->Purification Identity Identity Confirmation (MS, NMR, IR) Purification->Identity Purity Purity Assessment (GC-FID, HPLC, qNMR) Identity->Purity Homogeneity Homogeneity Studies Purity->Homogeneity Stability Stability Studies (Long-term & Accelerated) Homogeneity->Stability Value Assignment of Certified Value & Uncertainty Stability->Value CRM Certified Reference Material Value->CRM Issuance of Certificate of Analysis

Sources

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Ultrasensitive Detection of 2,3,4,5-Tetrachloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). 2,3,4,5-TeCA is a member of the haloanisole family, notorious for causing undesirable musty or moldy off-odors in various consumer products, including wine, pharmaceuticals, and packaged foods, even at ultra-trace concentrations. While Gas Chromatography (GC) is traditionally the dominant technique for haloanisole analysis due to their volatility, this guide establishes a robust LC-MS/MS workflow. We address the analytical challenges of interfacing a moderately nonpolar, neutral molecule with LC-MS/MS by leveraging Atmospheric Pressure Chemical Ionization (APCI). The methodology detailed herein provides a comprehensive solution, from sample preparation using a modified QuEChERS protocol to final data acquisition, ensuring high throughput, accuracy, and precision for researchers and quality control professionals.

Introduction: The Analytical Imperative for 2,3,4,5-TeCA Detection

2,3,4,5-Tetrachloroanisole (C₇H₄Cl₄O, M.W.: 245.92 g/mol ) is a potent off-flavor compound.[1][2] Its presence, often resulting from the microbial methylation of tetrachlorophenol precursors found in packaging materials or environmental contamination, can lead to significant economic losses and product recalls.[3] The extremely low sensory detection thresholds for related haloanisoles, often in the parts-per-trillion (ng/L) range, necessitate highly sensitive and specific analytical methods.[4]

Why LC-MS/MS? A Justified Approach:

Traditionally, the analysis of volatile haloanisoles has been the domain of GC-MS. However, LC-MS/MS offers distinct advantages, including reduced sample preparation complexity for certain matrices and the potential for higher throughput by avoiding lengthy derivatization steps. The primary challenge for analyzing a neutral, moderately nonpolar molecule like 2,3,4,5-TeCA by LC-MS lies in achieving efficient ionization. Standard Electrospray Ionization (ESI) is often inefficient for such compounds. This protocol overcomes this barrier by employing Atmospheric Pressure Chemical Ionization (APCI), a technique well-suited for ionizing less polar, thermally stable compounds that are readily vaporized.[5][6]

Experimental Workflow Overview

The entire analytical process is designed to be a self-validating system, ensuring robustness and reproducibility from sample extraction to final quantification.

LCMSMS_Workflow cluster_0 PART 1: Sample Preparation cluster_1 PART 2: LC-MS/MS Analysis cluster_2 PART 3: Data Processing Sample Sample Matrix (e.g., Wine, Water, Drug Product) Spike Spike with Internal Standard (e.g., d5-2,4,6-Trichloroanisole) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile + Salts) Spike->Extraction dSPE Dispersive SPE Cleanup (PSA / C18 / MgSO4) Extraction->dSPE Final_Extract Final Extract in ACN dSPE->Final_Extract Injection Inject into LC System Final_Extract->Injection Separation Reversed-Phase Separation (C18 Column) Injection->Separation Ionization APCI Source (Positive Ion Mode) Separation->Ionization Detection Tandem MS Detection (MRM Mode) Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Confirmation Qualifier Ion Ratio Check Quantification->Confirmation Report Final Report Generation Confirmation->Report

Caption: High-level workflow for 2,3,4,5-TeCA analysis.

Detailed Protocols

Materials and Reagents
  • Analytical Standard: 2,3,4,5-Tetrachloroanisole (≥99% purity).

  • Internal Standard (IS): Deuterated 2,4,6-Trichloroanisole (d₅-TCA) or another suitable labeled analog.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade), ammonium acetate (LC-MS grade).

  • QuEChERS Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).

  • d-SPE Sorbents: Primary secondary amine (PSA), end-capped C18, anhydrous MgSO₄.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides excellent cleanup and recovery for a wide range of analytes and is well-suited for LC-MS/MS compatibility.[7]

Protocol Steps:

  • Sample Aliquot: Place a 10 mL (for liquid samples like wine or water) or 5 g (for solid samples, homogenized with 10 mL water) aliquot into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Spike the sample with the internal standard (e.g., 50 µL of a 100 ng/mL d₅-TCA solution) and vortex for 30 seconds.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Securely cap the tube and shake vigorously for 1 minute. The salts induce phase separation between the aqueous sample and the acetonitrile layer containing the analyte.

  • Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.

    • Rationale: MgSO₄ removes residual water, PSA removes organic acids and polar interferences, and C18 removes nonpolar interferences like lipids.

    • Vortex for 1 minute, then centrifuge at ≥4000 x g for 5 minutes.

  • Final Extract Preparation:

    • Transfer 1 mL of the cleaned extract into an autosampler vial.

    • For improved ionization, acidify slightly by adding 5 µL of 1% formic acid in acetonitrile.

    • The sample is now ready for injection.

LC-MS/MS Instrumentation and Conditions

The key to this method is the coupling of a robust reversed-phase separation with a sensitive triple quadrupole mass spectrometer equipped with an APCI source.

LCMSMS_Schematic LC LC Pump Autosampler Column Oven Column C18 Column (e.g., 100 x 2.1 mm, 2.6 µm) LC:p3->Column Mobile Phase MS APCI Source Q1 (Precursor Ion) Q2 (Collision Cell) Q3 (Product Ion) Detector Column->MS:ion Eluent MS:q1->MS:q2 Fragment MS:q2->MS:q3 Select MS:q3->MS:det Detect

Caption: Schematic of the LC-MS/MS instrument configuration.

Table 1: Liquid Chromatography Parameters

ParameterConditionRationale
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm particle size)Provides excellent retention and separation for moderately nonpolar compounds like 2,3,4,5-TeCA.
Mobile Phase A Water with 5 mM Ammonium Acetate + 0.1% Formic AcidThe buffer and acid aid in protonation and improve ionization efficiency in the APCI source.
Mobile Phase B Methanol/Acetonitrile (95:5, v/v) with 0.1% Formic AcidStrong organic solvent to elute the analyte from the C18 column.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Gradient 60% B to 95% B over 5 min, hold at 95% B for 2 min, re-equilibrateGradient elution is necessary to ensure sharp peak shapes and efficient elution of the analyte.
Column Temperature 40 °CImproves peak shape and reduces viscosity, leading to better chromatographic performance.
Injection Volume 5 µLA standard volume to avoid column overloading while ensuring sufficient sensitivity.

Table 2: Mass Spectrometry Parameters

ParameterSettingRationale
Ionization Mode APCI, PositiveAPCI is effective for vaporizable, less polar molecules. Positive mode is chosen based on the potential for protonation.
Corona Discharge Current 4 µAOptimizes the formation of reagent ions (e.g., H₃O⁺, N₂H⁺) needed for chemical ionization of the analyte.
Vaporizer Temperature 400 °CEnsures efficient desolvation and vaporization of the LC eluent and analyte entering the source.
Capillary Voltage 3.0 kVDirects the ionized analyte into the mass spectrometer.
Sheath and Aux Gas Flow Instrument Dependent (e.g., 40 & 10 arb)These gases assist in nebulization and desolvation.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Data Acquisition and Quantification

MRM Transition Selection

The selection of MRM transitions is critical for method selectivity. For 2,3,4,5-TeCA, the protonated molecule [M+H]⁺ is the primary precursor ion. The characteristic isotopic pattern of a molecule containing four chlorine atoms provides high confidence in identification. The transitions below are proposed based on the molecule's structure and common fragmentation pathways.

Table 3: Proposed MRM Transitions for 2,3,4,5-Tetrachloroanisole

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (eV)
2,3,4,5-TeCA244.9¹201.9Quantifier20
2,3,4,5-TeCA246.9¹203.9Qualifier20
d₅-TCA (Internal Std.)216.0198.0Quantifier15

¹Note: The precursor ion m/z reflects the most abundant isotope of the [M+H]⁺ cluster. The mass spectrometer should be set to monitor the isotopic cluster for confirmation. The loss of ~43 Da corresponds to the fragmentation of the chloro-methoxy-benzene structure. These values should be optimized empirically on the specific instrument used.

Calibration and Quality Control

A calibration curve should be constructed using standards prepared in a matrix blank (a sample of the same type known to be free of the analyte) that has undergone the full sample preparation procedure. A concentration range spanning the expected levels in samples (e.g., 0.5 ng/L to 100 ng/L) is recommended.

  • Linearity: The calibration curve should have a correlation coefficient (r²) of ≥0.995.

  • Confirmation: The ratio of the qualifier ion to the quantifier ion must be within ±30% of the ratio observed in a pure standard.

  • Quality Controls (QCs): Low, medium, and high concentration QCs should be analyzed with each batch to verify accuracy and precision.

Conclusion

This application note provides a comprehensive and scientifically grounded LC-MS/MS method for the determination of 2,3,4,5-Tetrachloroanisole. By employing a modified QuEChERS extraction and leveraging the power of APCI, this protocol offers a robust and high-throughput alternative to traditional GC-based methods. The detailed steps and justifications for experimental choices provide researchers, scientists, and drug development professionals with a reliable framework to implement sensitive and selective 2,3,4,5-TeCA analysis in their laboratories, ensuring product quality and safety.

References

  • CAS Common Chemistry. (n.d.). 2,3,4,5-Tetrachloroanisole. CAS, a division of the American Chemical Society. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). QuEChERS Sample Preparation for LC-MS/MS Determination of Avermectins in Meat and Milk. Retrieved from [Link]

  • Jiang, X., et al. (2007). Separation of cellular nonpolar neutral lipids by normal-phase chromatography and analysis by electrospray ionization mass spectrometry. Journal of Lipid Research, 48(5), 1208-1223. Retrieved from [Link]

  • Robrock, K. R., et al. (2018). Compositional space: A guide for environmental chemists on the identification of persistent and bioaccumulative organics using mass spectrometry. Environmental Science & Technology, 52(15), 8123-8137. Retrieved from [Link]

  • Iszatt, J. I., et al. (2017). Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. Journal of Analytical Toxicology, 41(5), 415-422. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (2025). Atmospheric Pressure Chemical Ionization (APCI). Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,3,5-tetrachloro-4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, J., et al. (2015). Simultaneously detecting chlorophenols and isothiazolinones in food contact paper packaging materials using ultrahigh-performance liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 997, 134-140. Retrieved from [Link]

  • Shimadzu. (n.d.). Introduction to LC-MS Part 4. Retrieved from [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • Technology Networks. (2024). What Is LC-MS, LC-MS Analysis and LC-MS/MS. Retrieved from [Link]

  • Dinh, T., et al. (2021). Current Strategies for Studying the Natural and Synthetic Bioactive Compounds in Food by Chromatographic Separation Techniques. Molecules, 26(13), 3925. Retrieved from [Link]

Sources

Protocol for the Ultrasensitive Determination of 2,3,4,5-Tetrachloroanisole in Air Samples by Active Sampling and GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5-Tetrachloroanisole (2,3,4,5-TeCA) is a semi-volatile organic compound (SVOC) known for its potent, musty-moldy odor.[1][2] Its presence in the air, even at ultra-trace levels, can be an indicator of contamination, often associated with the microbial degradation of chlorophenol-based preservatives, and can significantly impact indoor air quality and the integrity of sensitive products.[3] This application note presents a robust and validated protocol for the determination of 2,3,4,5-TeCA in air samples. The methodology employs active air sampling onto a solid sorbent, followed by solvent desorption and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is designed to provide the high sensitivity and selectivity required for environmental monitoring and quality control in research and industrial settings.

Introduction: The Analytical Imperative

2,3,4,5-Tetrachloroanisole is an organic compound derived from anisole, characterized by its high chemical stability and low volatility, which contribute to its environmental persistence.[1] While its isomer, 2,4,6-trichloroanisole (TCA), is infamous as the primary cause of "cork taint" in wine, the monitoring of all chloroanisoles is critical for a comprehensive assessment of environmental and product quality.[4] The extremely low odor threshold of these compounds necessitates an analytical method with exceptional sensitivity and specificity.

Gas chromatography (GC) is the premier technique for analyzing volatile and semi-volatile compounds like chloroanisoles.[5][6] When coupled with a mass spectrometer (MS), it provides definitive identification and reliable quantification.[7] This protocol has been developed to guide researchers in establishing a self-validating system for 2,3,4,5-TeCA analysis, ensuring data of the highest integrity.

Principle of the Method

The overall workflow is a multi-stage process designed to isolate and quantify 2,3,4,5-TeCA from a complex air matrix. The core principle involves:

  • Active Sampling: A known volume of air is drawn through a glass tube packed with a solid adsorbent resin (XAD-7), which effectively traps the semi-volatile 2,3,4,5-TeCA.[8]

  • Sample Preparation: The trapped analyte is desorbed from the resin using a high-purity organic solvent (methanol). This step transfers the analyte from the solid phase into a liquid sample suitable for injection into the GC-MS.[8]

  • Analysis: The extract is analyzed by GC-MS. The gas chromatograph separates 2,3,4,5-TeCA from other components in the extract based on its boiling point and affinity for the chromatographic column. The mass spectrometer then provides positive identification based on its unique mass spectrum and quantification, often in the highly sensitive Selected Ion Monitoring (SIM) mode.[4][9]

This entire analytical workflow is visualized in the diagram below.

G cluster_0 Phase 1: Sampling cluster_1 Phase 2: Sample Preparation cluster_2 Phase 3: Analysis & Data Sampling 1. Active Air Sampling Draw known volume of air through XAD-7 tube Transport 2. Sample Transport Cap tubes and transport to lab under cool conditions Sampling->Transport Extraction 3. Solvent Desorption Extract XAD-7 resin with Methanol Transport->Extraction Concentration 4. Concentration (Optional) Evaporate extract to a smaller volume under Nitrogen Extraction->Concentration GCMS 5. GC-MS Analysis Inject extract for separation and detection (SIM Mode) Concentration->GCMS Data 6. Data Processing Integrate peak and quantify against calibration curve GCMS->Data Report 7. Reporting Calculate final concentration in air (ng/m³) Data->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Sensitivity for 2,3,4,5-Tetrachloroanisole (TCA) in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,3,4,5-Tetrachloroanisole (2,3,4,5-TCA) by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the sensitivity and robustness of their analytical methods for this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 2,3,4,5-Tetrachloroanisole and why is its sensitive detection important?

A1: 2,3,4,5-Tetrachloroanisole (CAS RN: 938-86-3) is a chemical compound that can be present as a contaminant in various matrices.[1] Its presence, even at trace levels, can be of concern in industries such as pharmaceuticals and food and beverage, where it can be an indicator of contamination or degradation. Therefore, highly sensitive analytical methods are crucial for its detection and quantification to ensure product quality and safety.

Q2: What are the primary challenges in achieving low detection limits for 2,3,4,5-TCA?

A2: The primary challenges include the low concentrations at which 2,3,4,5-TCA is often present, potential matrix interferences that can suppress the analytical signal, and the inherent volatility of the compound which can lead to sample loss during preparation. Overcoming these challenges requires a holistic approach that optimizes both sample preparation and GC-MS instrument parameters.

Q3: What are the most effective sample preparation techniques for improving 2,3,4,5-TCA sensitivity?

A3: For trace-level analysis of 2,3,4,5-TCA, enrichment techniques are essential. The most effective and widely used methods are Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE).[2] These techniques concentrate the analyte from a large sample volume onto a small sorbent phase, thereby significantly increasing its concentration before introduction into the GC-MS system.

Q4: How does the choice of GC-MS acquisition mode affect sensitivity?

A4: The acquisition mode has a profound impact on sensitivity. While full scan mode provides comprehensive spectral information, it is less sensitive than Selected Ion Monitoring (SIM) mode.[3] SIM mode significantly enhances sensitivity by focusing the mass spectrometer's dwell time on a few specific ions characteristic of 2,3,4,5-TCA, leading to a much better signal-to-noise ratio and, consequently, lower detection limits. For even greater selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) in the Selected Reaction Monitoring (SRM) mode can be employed.[4]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your 2,3,4,5-TCA analysis.

Issue 1: Poor or No Signal for 2,3,4,5-TCA Standard

Q: I am injecting a known concentration of a 2,3,4,5-TCA standard, but I am seeing a very weak signal or no peak at all. What are the likely causes and how can I fix this?

A: This is a common issue that can often be traced back to the GC inlet or the MS settings.

  • Causality: A weak or absent signal for a standard can result from several factors:

    • Improper Injection Technique: For trace analysis, a splitless injection is crucial to transfer the maximum amount of analyte onto the column.[3] A split injection, while suitable for higher concentration samples, will vent a significant portion of your sample, leading to poor sensitivity.

    • Inlet Temperature: The inlet temperature must be high enough to ensure the complete and rapid vaporization of 2,3,4,5-TCA without causing thermal degradation.[3]

    • MS Not Optimized for Target Analyte: If the mass spectrometer is not properly tuned or is not set to monitor the correct ions for 2,3,4,5-TCA, the signal will be weak or absent.

  • Troubleshooting Workflow:

    start Start: No/Poor Signal check_injection Verify Injection Mode (Splitless for trace analysis) start->check_injection check_inlet_temp Check Inlet Temperature (Recommended: 250-280 °C) check_injection->check_inlet_temp If correct check_ms_mode Confirm MS Acquisition Mode (SIM or SRM) check_inlet_temp->check_ms_mode If correct check_ions Verify Monitored Ions (e.g., m/z 244, 246, 203) check_ms_mode->check_ions If correct end Resolution: Signal Improved check_ions->end If correct

    Troubleshooting workflow for no or poor signal.
  • Recommended Actions:

    • Switch to Splitless Injection: For your GC method, ensure the injection mode is set to "splitless." This will maximize the transfer of your analyte to the analytical column.[3]

    • Optimize Inlet Temperature: A good starting point for the inlet temperature is 250 °C. You can optimize this temperature, but be cautious of setting it too high, which could lead to degradation of the analyte or the inlet liner.

    • Utilize SIM or SRM Mode: Switch your MS acquisition from full scan to SIM mode. Based on the mass spectrum of 2,3,4,5-Tetrachloroanisole, characteristic ions to monitor are m/z 246 (molecular ion), 244, and 203.[5] If your instrument is a triple quadrupole, developing an SRM method will provide the highest sensitivity and selectivity.[4]

Issue 2: High Background Noise and Poor Signal-to-Noise Ratio

Q: My chromatogram shows a high baseline, which is making it difficult to detect the peak for 2,3,4,5-TCA, even in relatively clean samples. How can I reduce the background noise?

A: High background noise can originate from several sources, including the carrier gas, the GC system itself, or the sample matrix.

  • Causality:

    • Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas (e.g., oxygen, moisture, hydrocarbons) can lead to a high baseline.

    • Column Bleed: Operating the GC column at or above its maximum temperature limit will cause the stationary phase to degrade and "bleed," resulting in a rising baseline and discrete interfering peaks.

    • Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to release siloxanes and other volatile compounds into the inlet.

  • Troubleshooting and Solutions:

    • Gas Purity: Ensure you are using high-purity carrier gas (Helium is recommended for MS applications) and that your gas lines are clean and leak-free.[3] Installing and regularly changing gas purifiers is a critical step.

    • Column Conditioning: Before use, and especially after installation, condition the GC column according to the manufacturer's instructions to remove any residual manufacturing impurities and moisture.

    • Proper Column Installation: Ensure the column is cut squarely and installed at the correct depth in both the inlet and the MS transfer line to avoid dead volume and potential for leaks.[3]

    • Inlet Maintenance: Regularly replace the inlet liner and septum. Using ultra-inert liners can help minimize analyte interactions and reduce background.[3]

Issue 3: Inconsistent Results and Poor Reproducibility with SPME

Q: I am using Solid-Phase Microextraction (SPME) to concentrate my samples, but my peak areas for 2,3,4,5-TCA are not reproducible between injections. What could be causing this variability?

A: SPME is a powerful but sensitive technique. Inconsistent results are often due to a lack of precise control over the extraction and desorption parameters.

  • Causality:

    • Inconsistent Extraction Time and Temperature: The amount of analyte extracted by the SPME fiber is dependent on both time and temperature. Any variation in these parameters will lead to variable results.

    • Matrix Effects: Components in the sample matrix can compete with 2,3,4,5-TCA for adsorption sites on the fiber, or they can alter the partitioning of the analyte into the fiber coating.[6][7] The addition of salt can help to mitigate some matrix effects by increasing the ionic strength of the sample, which can drive non-polar analytes like TCA into the headspace or onto the fiber.[8]

    • Fiber Degradation or Contamination: Over time, the SPME fiber coating can be damaged by aggressive matrices or high desorption temperatures. It can also become contaminated with non-volatile residues, which will reduce its extraction efficiency.

  • Experimental Protocol: Headspace SPME (HS-SPME) for 2,3,4,5-TCA

    start Start: Sample Vial add_sample Add 10 mL of Aqueous Sample start->add_sample add_salt Add ~4 g of NaCl (Salting Out) add_sample->add_salt equilibrate Equilibrate at 50°C for 10 min add_salt->equilibrate expose_fiber Expose SPME Fiber to Headspace (e.g., 30 min at 50°C) equilibrate->expose_fiber desorb Desorb Fiber in GC Inlet (e.g., 250°C for 3 min) expose_fiber->desorb end GC-MS Analysis desorb->end

    HS-SPME workflow for 2,3,4,5-TCA analysis.
  • Recommendations for Improved Reproducibility:

    • Automate the Process: If possible, use an autosampler for SPME. This will ensure that all parameters (extraction time, temperature, fiber insertion depth, etc.) are precisely controlled for every sample.

    • Optimize and Control Extraction Parameters: Systematically optimize the extraction time and temperature to achieve equilibrium or at least a consistent pre-equilibrium state.

    • Matrix Modification: For aqueous samples, add salt (e.g., NaCl) to increase the ionic strength.[8] This "salting out" effect can enhance the partitioning of 2,3,4,5-TCA into the headspace and onto the SPME fiber.

    • Fiber Conditioning and Care: Always condition a new SPME fiber as recommended by the manufacturer. Between injections, ensure the fiber is adequately cleaned by holding it in a heated conditioning station or the GC inlet.

Issue 4: Need for Even Lower Detection Limits - Advanced Techniques

Q: I have optimized my GC-MS method with SPME, but I still need to achieve lower detection limits for 2,3,4,5-TCA in a complex matrix. What other techniques can I explore?

A: When standard methods are not sufficient, more advanced extraction techniques or alternative ionization methods can provide the necessary boost in sensitivity.

  • Stir Bar Sorptive Extraction (SBSE): SBSE is similar in principle to SPME but uses a much larger volume of sorbent coated onto a magnetic stir bar.[2][9] This larger sorbent volume allows for the extraction of a greater mass of the analyte, leading to significantly lower detection limits.[10]

    • Principle: A stir bar coated with a sorbent (commonly polydimethylsiloxane, PDMS) is placed in the sample and stirred for a set period. The analyte partitions into the sorbent. The stir bar is then removed, dried, and thermally desorbed in a dedicated unit connected to the GC-MS.

  • Derivatization: While 2,3,4,5-TCA is amenable to direct GC-MS analysis, derivatization can be employed to improve chromatographic properties and, in some cases, sensitivity.[11][12] However, for chloroanisoles, this is less common as they are already quite volatile. Derivatization is more frequently used for their precursor compounds, the chlorophenols.[13][14]

  • Advanced MS Techniques:

    • Negative Chemical Ionization (NCI): For halogenated compounds like 2,3,4,5-TCA, NCI can offer significantly higher sensitivity compared to standard Electron Ionization (EI). This is because halogenated compounds have a high electron affinity and readily form negative ions.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides very accurate mass measurements, which allows for the highly selective detection of 2,3,4,5-TCA even in the presence of isobaric interferences (other compounds with the same nominal mass).[15]

Summary of Recommended GC-MS Parameters

ParameterRecommended SettingRationale
Inlet
ModeSplitlessMaximizes sensitivity for trace analysis.[3]
Temperature250 - 280 °CEnsures complete vaporization without thermal degradation.[3]
GC Column
Stationary Phase5% Phenyl-Methylpolysiloxane (e.g., HP-5ms, DB-5ms)A versatile, low-bleed phase suitable for a wide range of semi-volatile compounds.[3]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessProvides a good balance of efficiency and sample capacity.[3]
Carrier Gas
GasHeliumInert gas providing good efficiency for MS applications.[3]
Flow Rate1.0 - 1.2 mL/min (Constant Flow)Optimal range for efficiency and resolution on a 0.25 mm ID column.[3]
Oven Program
Initial Temperature60 °C (hold 1 min)Starts below the boiling point of common solvents for good peak focusing.
Ramp10-15 °C/min to 300 °CA moderate ramp provides good separation without excessively long run times. Slower ramps can improve resolution.[3]
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature for robust ionization.[3]
Quadrupole Temp.150 °CStandard temperature to maintain mass accuracy.[3]
ModeSIM or SRMSignificantly increases sensitivity and selectivity compared to full scan.[3][4]
Monitored Ions (SIM)m/z 246, 244, 203Characteristic ions for 2,3,4,5-Tetrachloroanisole.[5]

References

  • PubChem. (n.d.). 2,3,4,5-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (2019). SPME-GC/MS of 2,4,6-Trichloroanisole using an Agilent DVB/PDMS SPME Fiber. Retrieved from [Link]

  • Boija, F., et al. (2009). Determination of 2,4,6-Trichloroanisole and 2,4,6-Tribromoanisole in Wine Using Microextraction in Packed Syringe and Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • CAS. (n.d.). 2,3,4,5-Tetrachloroanisole. CAS Common Chemistry. Retrieved from [Link]

  • Zhang, X., et al. (2014). Solid-phase microextraction technology for in vitro and in vivo metabolite analysis. Journal of Pharmaceutical Analysis. Retrieved from [Link]

  • Pizarro, C., et al. (2013). Experimental design for the optimization of the derivatization reaction in determining chlorophenols and chloroanisoles by headspace-solid-phase microextraction-gas chromatography/mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Stir Bar Sorptive Extraction: A New Way to Extract Off-Flavor Compounds in the Aquatic Environment. Retrieved from [Link]

  • Sun, S. Y., et al. (2022). Cork taint of wines: the formation, analysis, and control of 2,4,6- trichloroanisole. Maximum Academic Press. Retrieved from [Link]

  • Ochiai, N., et al. (2005). A Novel Extraction Procedure for Stir Bar Sorptive Extraction (SBSE): Sequential SBSE for Uniform Enrichment of Organic Pollutants. Journal of Separation Science. Retrieved from [Link]

  • Soleas, G. J., & Goldberg, D. M. (2000). State-of-the-Art Knowledge about 2,4,6-Trichloroanisole (TCA) and Strategies to Avoid Cork Taint in Wine. American Journal of Enology and Viticulture. Retrieved from [Link]

  • Pizarro, C., et al. (2007). Analysis for chloroanisoles and chlorophenols in cork by stir bar sorptive extraction and gas chromatography-mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

  • Demonte, A., et al. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. Water, Air, & Soil Pollution. Retrieved from [Link]

  • Jove, P., et al. (2020). Development and optimization of a quantitative analysis of main odorants causing off flavours in cork stoppers using HS‐SPME GC‐MS/MS. Journal of the Science of Food and Agriculture. Retrieved from [Link]

  • MDPI. (2022). Applications of Solid-Phase Microextraction and Related Techniques. Retrieved from [Link]

  • Hajslova, J., & Zrostlikova, J. (2003). Matrix-induced effects: a critical point in the gas chromatographic analysis of pesticide residues. Journal of Chromatography A. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Sensitive Detection of Trichloroanisole (TCA) in Wine Using Triple Quadrupole GC/MS. Retrieved from [Link]

  • Baltussen, E., et al. (2002). Sorptive sample preparation - a review. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Perestrelo, R., et al. (2019). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Molecules. Retrieved from [Link]

  • Kaziur, W., et al. (2019). Automated determination of picogram-per-liter level of water taste and odor compounds using solid-phase microextraction arrow coupled with gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • BioLytix. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]

  • Gerstel. (n.d.). Corkiness in Wine - Trace Analysis of 2,4,6-Trichloroanisole by Stir Bar Sorptive Extraction (SBSE) and Thermal Desorption GC/MS. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: an overview. Retrieved from [Link]

  • IAEA. (1983). SAMPLE PREPARATION TECHNIQUES IN TRACE ELEMENT ANALYSIS BY X-RAY EMISSION SPECTROSCOPY. Retrieved from [Link]

  • Anatune. (n.d.). Using Stir Bar Sorptive Extraction (SBSE) for Taste and Odour Measurements in Drinking Water. Retrieved from [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Sample Preparation in Chromatography. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

Sources

Technical Support Center: Navigating Ion Suppression in the LC-MS/MS Analysis of 2,3,4,5-Tetrachloroanisole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,3,4,5-tetrachloroanisole (TeCA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenge of ion suppression. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your methods are not only effective but also robust and scientifically sound.

Introduction to the Challenge: Ion Suppression in TeCA Analysis

2,3,4,5-Tetrachloroanisole is a semi-volatile halogenated organic compound that can be challenging to analyze at trace levels in complex matrices such as environmental water, soil, and various food products. The primary analytical hurdle in its LC-MS/MS analysis is often not the intrinsic sensitivity of the instrument, but rather the phenomenon of ion suppression .

Ion suppression is a matrix effect where the ionization efficiency of the target analyte, in this case, TeCA, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased analyte signal, which can result in poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2] The mechanism often involves competition for charge in the electrospray ionization (ESI) source or changes in the physical properties of the ESI droplets caused by matrix components.[3]

This guide will provide a structured approach to identifying, troubleshooting, and mitigating ion suppression effects in your TeCA analysis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the LC-MS/MS analysis of 2,3,4,5-tetrachloroanisole in a question-and-answer format.

Q1: My TeCA signal is much lower in my sample matrix compared to the standard in a clean solvent. What is the likely cause?

A1: This is a classic sign of ion suppression. The components of your sample matrix (e.g., salts, endogenous organic molecules) are likely co-eluting with your TeCA peak and interfering with its ionization in the MS source.[1] To confirm this, you can perform a post-column infusion experiment.

Q2: How do I perform a post-column infusion experiment to diagnose ion suppression?

A2: A post-column infusion experiment is a powerful diagnostic tool. Here’s a conceptual workflow:

  • Prepare a constant infusion of TeCA: Use a syringe pump to deliver a constant, low-flow rate of a TeCA standard solution into the LC eluent stream just after the analytical column and before the MS source.

  • Inject a blank matrix sample: While infusing the TeCA standard, inject an extract of your sample matrix that does not contain TeCA.

  • Monitor the TeCA signal: Observe the TeCA signal in your mass spectrometer. If there is a dip in the signal at the retention time where your TeCA would normally elute, this is a clear indication of ion suppression caused by co-eluting matrix components.

Q3: I've confirmed ion suppression. What is the first and most critical step to mitigate it?

A3: The most effective way to combat ion suppression is to improve your sample preparation to remove interfering matrix components before they reach the LC-MS/MS system.[4] For TeCA analysis in complex matrices, a robust Solid-Phase Extraction (SPE) protocol is highly recommended.

Q4: What type of SPE cartridge and protocol should I use for TeCA in a water or food matrix?

A4: For a semi-polar compound like TeCA, a polymeric reversed-phase SPE sorbent, such as Oasis HLB, is often a good choice as it provides high recovery for a broad range of compounds.[4] A typical SPE protocol involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the TeCA with a stronger organic solvent.

For more complex matrices like food, a dispersive SPE (dSPE) cleanup step, commonly used in QuEChERS methods, with sorbents like C18 and graphitized carbon black (GCB) can be effective in removing lipids and pigments, respectively.[5]

Q5: My signal is still low after improving my sample preparation. What else can I do?

A5: If ion suppression persists, the next step is to optimize your chromatographic separation . The goal is to chromatographically separate the TeCA peak from the interfering matrix components.[6] Consider the following:

  • Column Chemistry: While a C18 column is a common starting point, a Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds like TeCA due to π-π interactions, potentially resolving it from matrix interferences.[7][8]

  • Mobile Phase Modifiers: The choice and concentration of mobile phase additives can influence ionization efficiency. For negative ion mode, which is often suitable for halogenated compounds, small amounts of additives like ammonium acetate can be beneficial. However, high concentrations can also cause suppression, so optimization is key.

  • Gradient Optimization: A shallower gradient can improve the resolution between your analyte and closely eluting matrix components.

Q6: Should I use a stable isotope-labeled internal standard for TeCA analysis?

A6: Absolutely. The use of a stable isotope-labeled (SIL) internal standard, such as ¹³C- or D-labeled 2,3,4,5-tetrachloroanisole, is the gold standard for accurate quantification in LC-MS/MS.[9] A SIL internal standard co-elutes with the native analyte and experiences the same degree of ion suppression.[9] By using the ratio of the analyte peak area to the internal standard peak area for quantification, you can effectively compensate for signal variations caused by matrix effects.

Q7: I'm observing significant peak tailing for my TeCA peak. What could be the cause and how can I fix it?

A7: Peak tailing for halogenated compounds can arise from several sources:

  • Secondary Interactions: Active sites on the column packing material or in the LC flow path can cause secondary interactions. Adding a small amount of a buffer to your mobile phase can help to mask these sites.[10]

  • Contamination in the MS Source: Halogenated compounds can sometimes interact with metal surfaces in the ion source, leading to tailing. Regular cleaning of the ion source is crucial to prevent this.[1]

  • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.

Q8: Should I be operating in positive or negative ion mode for TeCA analysis?

A8: Halogenated compounds like TeCA can often be detected in both positive and negative ion modes. However, negative ion mode can sometimes offer better sensitivity and reduced background noise for electrophilic compounds.[11] It is recommended to evaluate both polarities during method development to determine the optimal mode for your specific application and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for TeCA in Water Samples

This protocol provides a general guideline for the extraction of 2,3,4,5-tetrachloroanisole from water samples using a polymeric reversed-phase SPE cartridge.

Materials:

  • SPE cartridges (e.g., Waters Oasis HLB, 60 mg)

  • Methanol (LC-MS grade)

  • Deionized water (LC-MS grade)

  • Sample collection bottles

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load up to 500 mL of the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the TeCA from the cartridge with two 2 mL aliquots of methanol into a collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 500 µL) of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment Workflow

This protocol outlines the steps to diagnose ion suppression.

Materials:

  • Syringe pump

  • Tee-piece for mixing

  • TeCA standard solution (e.g., 1 µg/mL in methanol)

  • Blank matrix extract

Procedure:

  • System Setup:

    • Connect the outlet of the LC column to one inlet of a tee-piece.

    • Connect the outlet of the syringe pump to the other inlet of the tee-piece.

    • Connect the outlet of the tee-piece to the MS source.

  • Equilibration: Equilibrate the LC system with the initial mobile phase conditions.

  • Infusion: Start the syringe pump to infuse the TeCA standard solution at a low flow rate (e.g., 10 µL/min).

  • Baseline Acquisition: Acquire MS data in MRM mode for a characteristic TeCA transition and establish a stable baseline signal.

  • Injection: Inject a blank matrix extract onto the LC system.

  • Data Analysis: Monitor the TeCA MRM signal throughout the chromatographic run. A significant drop in the signal indicates the elution of ion-suppressing compounds from the matrix.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Chloroanisole Analysis in Wine (Hypothetical Data)

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)RSD (%) (n=5)
Dilute-and-Shoot (1:10 with Mobile Phase)95-7515
Liquid-Liquid Extraction (LLE) with Hexane85-408
Solid-Phase Extraction (SPE) - C1892-205
SPE with dSPE cleanup (C18 + GCB)90-53

This table illustrates the typical improvements seen with more extensive sample cleanup. "Matrix Effect (%)" is calculated as ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression.

Visualizations

Mechanism of Ion Suppression in ESI

IonSuppression Competition for ionization at the droplet surface. Analyte TeCA Ion_Analyte [TeCA+H]+ Analyte->Ion_Analyte Ionization Matrix Matrix Interferent Ion_Matrix [Matrix+H]+ Matrix->Ion_Matrix Ionization MS_Inlet MS Inlet Ion_Analyte->MS_Inlet Signal Ion_Matrix->MS_Inlet Suppression

Caption: A logical workflow for systematically diagnosing and mitigating ion suppression effects in LC-MS/MS analysis.

References

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  • ResearchGate. (2025). Analysis for chloroanisoles and chlorophenols in cork by stir bar sorptive extraction and gas chromatography-mass spectrometry. Retrieved from [Link]

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  • OENO One. (n.d.). STUDY OF CHLOROANISOLES ASSAY AND TCA ASSAY VALIDATION IN WINE AND CORK STOPPERS SOAKED IN DILUTE ALCOHOL SOLUTION USING SIDA-HS. Retrieved from [Link]

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  • ResearchGate. (2025). Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents. Retrieved from [Link]

  • ResearchGate. (2025). Development of a solid-phase extraction method for the simultaneous determination of chloroanisoles and chlorophenols in red wine using gas chromatography–tandem mass spectrometry. Retrieved from [Link]

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  • Shimadzu. (n.d.). C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]

  • YouTube. (2013). Screening for contaminants in water using LC-MS/MS - Food & Enviro Summer Webinar Series. Retrieved from [Link]

  • ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS. Retrieved from [Link]

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  • ResearchGate. (2025). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • EPA. (n.d.). Environmental Chemistry Method for Chlorothalonil in Air. Retrieved from [Link]

  • ResearchGate. (2017). How does positive/negative ion mode happen in LC-MS?. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
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  • PubMed. (n.d.). Negative and positive ion mode LC/MS/MS for simple, sensitive analysis of sorbic acid. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Ionization for 2,3,4,5-Tetrachloroanisole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of analytical chemistry, the precise and sensitive detection of trace-level compounds is paramount. 2,3,4,5-tetrachloroanisole, a member of the chloroanisole family, is a compound of significant interest due to its potential as an environmental contaminant and its association with off-flavors in various products. The choice of an appropriate ionization technique in mass spectrometry is a critical determinant of analytical success. This guide provides an in-depth comparison of different mass spectrometry ionization techniques for the analysis of 2,3,4,5-tetrachloroanisole, offering insights to researchers, scientists, and professionals in drug development and environmental analysis.

Introduction to 2,3,4,5-Tetrachloroanisole

2,3,4,5-tetrachloroanisole (TeCA) is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄O.[1] Chloroanisoles are known for their potent, musty-moldy aroma and can be responsible for sensory defects in food, beverages, and packaged goods, even at ultra-trace concentrations. Their presence can arise from the microbial methylation of chlorophenols, which are used as pesticides and wood preservatives. Accurate and sensitive analytical methods are therefore crucial for quality control and environmental monitoring.

The Critical Role of Ionization in Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The ionization source is the heart of the mass spectrometer, as it is responsible for converting neutral analyte molecules into gas-phase ions. The choice of ionization technique profoundly impacts the resulting mass spectrum, influencing the degree of fragmentation, the intensity of the molecular ion, and the overall sensitivity and selectivity of the analysis. For a semi-volatile and relatively nonpolar compound like 2,3,4,5-tetrachloroanisole, the selection of the ionization method is a key experimental decision.

This guide will compare four prominent ionization techniques:

  • Electron Ionization (EI)

  • Chemical Ionization (CI) , with a focus on Negative Chemical Ionization (NCI)

  • Electrospray Ionization (ESI)

  • Atmospheric Pressure Chemical Ionization (APCI)

Comparative Analysis of Ionization Techniques

Electron Ionization (EI)

Electron Ionization is a classic and widely used "hard" ionization technique. In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a radical cation (M•+). The excess energy imparted to the molecular ion often leads to extensive fragmentation.

Caption: Electron Ionization (EI) Mechanism for TeCA.

Due to its high energy, EI typically produces a rich fragmentation pattern, which is highly reproducible and serves as a "fingerprint" for compound identification through library matching. For 2,3,4,5-tetrachloroanisole, the molecular ion peak (m/z 244, considering the most abundant chlorine isotopes) is expected, along with characteristic fragment ions resulting from the loss of a methyl group (-CH₃), chlorine atoms (-Cl), and combinations thereof. The PubChem database indicates prominent peaks at m/z 246, 244, and 203 for 2,3,4,5-tetrachloroanisole, corresponding to the molecular ion cluster and a fragment ion.[1] Studies on the closely related 2,4,6-trichloroanisole (TCA) show that at lower electron energies (~20 eV), the parent cation can be the dominant species, while at 70 eV, extensive fragmentation occurs.[2]

  • Provides detailed structural information through fragmentation.

  • Extensive spectral libraries (e.g., NIST) are available for compound identification.

  • Robust and reliable for routine analysis.

  • The molecular ion may be weak or absent, making molecular weight determination challenging.

  • Can be less sensitive for quantitative analysis if the ion current is distributed among many fragments.

Negative Chemical Ionization (NCI)

Negative Chemical Ionization is a "soft" ionization technique that is particularly well-suited for electrophilic compounds, such as those containing halogen atoms. In NCI, a reagent gas (e.g., methane or ammonia) is introduced into the ion source and ionized by electrons. These primary ions then react with the analyte molecules, leading to the formation of negative ions, often through electron capture.

Caption: Negative Chemical Ionization (NCI) Mechanism for TeCA.

NCI is a much softer ionization technique than EI, resulting in significantly less fragmentation. For halogenated compounds like 2,3,4,5-tetrachloroanisole, NCI often produces an intense molecular anion peak ([M]⁻) or a prominent [M-H]⁻ ion, making it excellent for molecular weight determination and highly sensitive quantitative analysis. For some chlorinated insecticides, association products with chloride ions ([M+Cl]⁻) have been observed as the base peak.

  • High sensitivity for electrophilic compounds like TeCA.[3]

  • High selectivity, reducing interference from matrix components.[3]

  • Produces a strong molecular ion or pseudo-molecular ion, ideal for quantitative analysis.

  • Provides limited structural information due to minimal fragmentation.

  • Not all compounds ionize well in NCI mode.

Electrospray Ionization (ESI)

Electrospray Ionization is a soft ionization technique primarily used for polar and thermally labile molecules in liquid chromatography-mass spectrometry (LC-MS). ESI generates ions from a liquid phase by applying a high voltage to a capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

Caption: Electrospray Ionization (ESI) Mechanism for TeCA.

2,3,4,5-tetrachloroanisole is a relatively nonpolar compound, which makes it a challenging analyte for conventional ESI. ESI is most efficient for compounds that are already charged in solution or can be easily protonated or deprotonated. While some studies have reported the analysis of halogenated aromatic compounds by ESI, it often requires the use of mobile phase additives to promote ionization, for instance, through adduct formation.[4] However, the ionization efficiency for nonpolar compounds is generally low.

  • Coupling with liquid chromatography allows for the analysis of complex mixtures.

  • Soft ionization preserves the molecular ion.

  • Low ionization efficiency for nonpolar compounds like TeCA.

  • Susceptible to matrix effects, where co-eluting compounds can suppress the analyte signal.[5]

Atmospheric Pressure Chemical Ionization (APCI)

Atmospheric Pressure Chemical Ionization is another soft ionization technique used in LC-MS. It is particularly well-suited for the analysis of less polar and thermally stable compounds that are not efficiently ionized by ESI.[6] In APCI, the eluent from the LC is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through gas-phase reactions.

Caption: Atmospheric Pressure Chemical Ionization (APCI) Mechanism for TeCA.

APCI is a strong candidate for the analysis of 2,3,4,5-tetrachloroanisole by LC-MS. Its ability to ionize less polar compounds makes it more suitable for this analyte than ESI.[6][7] APCI typically produces protonated molecules ([M+H]⁺) or molecular ions (M⁺), with minimal fragmentation. It is also generally less susceptible to matrix effects compared to ESI.[5][8]

  • Efficient ionization of less polar compounds.

  • Less prone to matrix effects than ESI.[5][8]

  • Produces a strong molecular ion or pseudo-molecular ion.

  • Compatible with a wide range of solvents and higher flow rates.

  • Requires the analyte to be thermally stable.

  • May still have lower sensitivity than GC-MS with NCI for this specific compound class.

Performance Comparison Summary

FeatureElectron Ionization (EI)Negative Chemical Ionization (NCI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Principle High-energy electron impactElectron capture by electrophilic moleculesDesolvation of charged dropletsGas-phase proton transfer/charge exchange
Typical Platform GC-MSGC-MSLC-MSLC-MS
Fragmentation ExtensiveMinimalMinimalMinimal
Molecular Ion Can be weak or absentStrong molecular anionStrong protonated/adducted moleculeStrong protonated molecule
Sensitivity for TeCA ModerateVery HighLowGood
Selectivity ModerateHighModerateGood
Matrix Effects Less pronounced in GC-MSLowHighModerate
Primary Application Structural Elucidation, Library MatchingQuantitative Analysis of Electrophilic CompoundsAnalysis of Polar, Thermally Labile CompoundsAnalysis of Less Polar, Thermally Stable Compounds

Experimental Protocols

Sample Preparation for Environmental Matrices (Water and Soil)

A robust sample preparation protocol is essential for accurate analysis, regardless of the ionization technique.

  • Solid-Phase Extraction (SPE):

    • Acidify the water sample (e.g., 1 L) to pH 2 with sulfuric acid.

    • Pass the sample through a C18 SPE cartridge pre-conditioned with methanol and water.

    • Wash the cartridge with water to remove interferences.

    • Elute the 2,3,4,5-tetrachloroanisole with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the eluate under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical technique (e.g., isooctane for GC-MS, methanol/water for LC-MS).

  • Soxhlet or Pressurized Liquid Extraction (PLE):

    • Mix the soil sample with a drying agent like sodium sulfate.

    • Extract the sample with a suitable solvent (e.g., hexane/acetone mixture) using a Soxhlet apparatus or PLE system.

    • Concentrate the extract.

    • Perform a clean-up step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove matrix interferences.

    • Further concentrate and solvent-exchange into the final analysis solvent.

Instrumental Parameters
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Inlet: Splitless injection at 250 °C.

  • Oven Program: 60 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • EI Mode:

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Electron Energy: 70 eV.

  • NCI Mode:

    • Reagent Gas: Methane.

    • Source Temperature: 150 °C.

    • Quadrupole Temperature: 150 °C.

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • ESI Mode:

    • Gas Temperature: 325 °C.

    • Gas Flow: 10 L/min.

    • Nebulizer: 45 psi.

    • Capillary Voltage: 3500 V.

  • APCI Mode:

    • Gas Temperature: 350 °C.

    • Vaporizer Temperature: 350 °C.

    • Gas Flow: 5 L/min.

    • Nebulizer: 60 psi.

    • Capillary Voltage: 4000 V.

    • Corona Current: 4 µA.

Conclusion and Recommendations

The optimal ionization technique for the analysis of 2,3,4,5-tetrachloroanisole is highly dependent on the analytical objective.

  • For structural confirmation and identification , Electron Ionization (EI) is the gold standard due to its reproducible fragmentation patterns and extensive spectral libraries.

  • For highly sensitive and selective quantitative analysis , especially in complex matrices, Negative Chemical Ionization (NCI) is the superior choice. Its ability to generate intense molecular anions with minimal fragmentation leads to excellent signal-to-noise ratios and low detection limits.

  • For analyses requiring liquid chromatography separation , Atmospheric Pressure Chemical Ionization (APCI) is the recommended technique. It provides efficient ionization for this less polar compound and is less susceptible to matrix effects than ESI.

  • Electrospray Ionization (ESI) is generally not recommended for the routine analysis of 2,3,4,5-tetrachloroanisole due to its low ionization efficiency for nonpolar compounds.

By carefully considering the principles and performance characteristics of these ionization techniques, researchers can select the most appropriate method to achieve their analytical goals in the challenging task of detecting and quantifying 2,3,4,5-tetrachloroanisole.

References

  • Ferreira da Silva, F., et al. (2020). Electron ionization induced fragmentation pathways of Trichloroanisole. Physical Chemistry Chemical Physics, 22(3), 1132-1140. Available at: [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(10), e0164322. Available at: [Link]

  • Souverain, S., et al. (2004). Matrix effects in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures. Journal of Chromatography A, 1058(1-2), 61-66. Available at: [Link]

  • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,4,5-Tetrachloroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. Available at: [Link]

  • Húsková, R., et al. (2009). Comparison of negative chemical ionization and electron impact ionization in gas chromatography-mass spectrometry of endocrine disrupting pesticides. Journal of Chromatography A, 1216(24), 4927-4932. Available at: [Link]

  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of 2,3,4,5-Tetrachloroanisole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2,3,4,5-Tetrachloroanisole, a compound requiring meticulous handling due to its potential health and environmental hazards. As researchers, scientists, and drug development professionals, it is incumbent upon us to manage chemical waste with the highest degree of scientific integrity and adherence to safety protocols. This document moves beyond a simple checklist, offering a self-validating system for the proper management of this chlorinated aromatic compound, grounded in authoritative sources and field-proven best practices.

Understanding the Hazard Profile of 2,3,4,5-Tetrachloroanisole

Before initiating any disposal procedure, a thorough understanding of the compound's characteristics is paramount. 2,3,4,5-Tetrachloroanisole is a chlorinated aromatic compound. While specific toxicity data for this isomer may be limited, data for related tetrachloroanisole and tetrachloronitrobenzene compounds indicate a clear hazard profile that necessitates cautious handling.

Based on aggregated GHS information and data for structurally similar compounds, 2,3,4,5-Tetrachloroanisole should be handled as a substance that:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

The primary routes of exposure are dermal contact, inhalation, and eye contact.[2] Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Table 1: Key Hazard and Safety Information for 2,3,4,5-Tetrachloroanisole and Related Compounds

PropertyInformationSource
Chemical Class Halogenated Aromatic Compound[3]
Primary Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]
GHS Pictograms Warning[1]
Precautionary Statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501[1][4]

Immediate Safety and Handling Precautions

Prior to commencing the disposal process, ensure the following safety measures are in place. This proactive approach is the first line of defense in preventing accidental exposure and ensuring a safe laboratory environment.

  • Engineering Controls: All handling of 2,3,4,5-Tetrachloroanisole and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Gloves: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for integrity before use.[1]

    • Eye Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

    • Lab Coat: A fully buttoned, long-sleeved lab coat is essential to protect against skin contact.

  • Spill Kit: An accessible and well-stocked chemical spill kit, containing absorbent materials suitable for organic compounds, should be readily available.

Step-by-Step Disposal Protocol for 2,3,4,5-Tetrachloroanisole

The following protocol provides a systematic approach to the collection, storage, and disposal of 2,3,4,5-Tetrachloroanisole waste. Adherence to these steps is critical for regulatory compliance and laboratory safety.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is a cornerstone of safe laboratory practice. It prevents dangerous reactions and facilitates appropriate disposal.

  • Designate as Hazardous Waste: All waste containing 2,3,4,5-Tetrachloroanisole, including pure compound, solutions, and contaminated materials, must be treated as hazardous waste.[3]

  • Segregate as Halogenated Organic Waste: This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[6][7] Mixing incompatible waste streams is a serious safety violation.[8]

Step 2: Containerization

The choice of waste container is crucial to prevent leaks and ensure safe storage.

  • Primary Container: Use a designated, leak-proof container made of a material compatible with chlorinated aromatic compounds, such as high-density polyethylene (HDPE) or glass.[6]

  • Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a chemically resistant tray or tub, to contain any potential spills.[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[8] This minimizes the release of vapors and prevents spills.

Step 3: Labeling

Accurate and thorough labeling of hazardous waste is a regulatory requirement and a critical safety communication tool.

  • Hazardous Waste Label: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.

  • Content Identification: Clearly write the full chemical name, "2,3,4,5-Tetrachloroanisole," and list all other constituents of the waste mixture with their approximate percentages.

  • Hazard Identification: Indicate the relevant hazards (e.g., "Irritant," "Toxic").

Step 4: On-Site Accumulation and Storage

Proper storage of hazardous waste pending disposal is regulated and essential for safety.

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, at or near the point of generation.

  • Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.[2]

  • Quantity Limits: Be aware of and adhere to the institutional and regulatory limits for the volume of hazardous waste that can be stored in an SAA.

Step 5: Disposal of Contaminated Materials and Empty Containers

Solid waste and empty containers contaminated with 2,3,4,5-Tetrachloroanisole require specific disposal procedures.

  • Solid Waste: Items such as pipette tips, gloves, and absorbent materials contaminated with 2,3,4,5-Tetrachloroanisole must be collected in a designated, labeled hazardous waste container for solids.[3] Do not dispose of this waste in the regular trash.

  • Empty Containers: A container that has held 2,3,4,5-Tetrachloroanisole is not considered "empty" until it has been properly rinsed. The first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[9] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8] After rinsing, deface the label and dispose of the container according to institutional guidelines.

Step 6: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to a licensed disposal facility.

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[8]

  • Licensed Waste Broker: Your institution's EHS will work with a licensed hazardous waste broker for the transportation and ultimate disposal of the chemical waste, typically through high-temperature incineration at a permitted facility.[4][10]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or personnel exposure, a rapid and correct response is critical.

Spill Response
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: For small, manageable spills, trained laboratory personnel may proceed with cleanup. For large or uncontrolled spills, contact your institution's emergency response team.

  • Don PPE: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material, such as sand or vermiculite.

  • Collect Waste: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.[3]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. Seek medical attention.[5]

Disposal Workflow Visualization

The following diagram illustrates the key decision points and procedural flow for the proper disposal of 2,3,4,5-Tetrachloroanisole waste.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage On-Site Accumulation cluster_disposal Final Disposal start Start: Generate 2,3,4,5-TCA Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood identify Identify as Hazardous: Halogenated Organic Waste fume_hood->identify segregate Segregate from Incompatible Waste identify->segregate containerize Use Labeled, Sealed, Compatible Container segregate->containerize saa Store in Designated Satellite Accumulation Area containerize->saa secondary_containment Place in Secondary Containment saa->secondary_containment ehs_request Request Pickup from Environmental Health & Safety secondary_containment->ehs_request incineration Transport to Licensed Facility for Incineration ehs_request->incineration end End: Compliant Disposal incineration->end

Caption: Workflow for the proper disposal of 2,3,4,5-Tetrachloroanisole waste.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of 2,3,4,5-Tetrachloroanisole is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, implementing robust safety protocols, and adhering to a systematic disposal process, we can ensure that our research advancements do not come at the cost of our well-being or the health of our planet. This guide serves as a foundational document to be integrated into your laboratory's specific Chemical Hygiene Plan, fostering a culture where safety is paramount.

References

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Research Areas - Dartmouth Policy Portal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2015). Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrachloroanisole. PubChem. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. U.S. Department of Labor. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR 160: EPA Good Laboratory Practice Standards. EPA. Retrieved from [Link]

  • University of Alberta. (n.d.). Safe Handling of Laboratory Equipment. AFNS Safety. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,3,4,5-Tetrachloronitrobenzene. PubChem. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

Sources

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